Onalespib Lactate
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1019889-35-0 |
|---|---|
Molecular Formula |
C27H37N3O6 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
VYRWEWHOAMGLLW-WNQIDUERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387. |
Origin of Product |
United States |
Foundational & Exploratory
Onalespib Lactate: A Technical Deep Dive into its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Onalespib lactate (AT13387), a potent, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings. Its primary mechanism of action lies in the disruption of the HSP90 molecular chaperone function, which is critical for the stability and activity of numerous oncogenic client proteins. This technical guide provides an in-depth analysis of the downstream molecular and cellular consequences of this compound administration, presenting key quantitative data, outlining experimental approaches, and visualizing the intricate signaling pathways affected.
Core Mechanism of Action: Inhibition of HSP90
HSP90 is an essential molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. This targeted degradation of oncoproteins forms the basis of this compound's anti-cancer effects.
Downstream Signaling Pathways and Cellular Consequences
The inhibition of HSP90 by this compound triggers a cascade of downstream effects, primarily through the degradation of key signaling proteins. This results in the suppression of critical cancer-promoting pathways.
Key Affected Signaling Pathways
This compound's inhibition of HSP90 leads to the degradation of multiple client proteins, impacting several critical signaling pathways involved in tumorigenesis.[1] The most well-documented of these is the EGFR-PI3K-AKT-mTOR pathway, which is frequently dysregulated in various cancers. By promoting the degradation of EGFR and AKT, this compound effectively shuts down this pro-survival and proliferative signaling cascade.[1]
The primary downstream cellular consequences of this compound treatment include:
-
Inhibition of Cell Proliferation and Survival: By targeting key drivers of cell growth and survival such as EGFR, AKT, and AR, this compound effectively halts the cell cycle and induces apoptosis.[1][2]
-
Inhibition of Cell Migration: The downregulation of proteins like ERK1/2, which are involved in cytoskeletal dynamics, leads to a reduction in cancer cell motility and invasive potential.[1]
-
Degradation of Androgen Receptor (AR): In prostate cancer models, Onalespib has been shown to induce the degradation of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7.[2] This is significant as AR signaling is a key driver of prostate cancer progression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Activity
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A375 | Melanoma | IC50 | 18 nM | [3] |
| Various (30 tumor cell lines) | Multiple | GI50 Range | 13-260 nM | [3] |
| PNT2 (non-tumorigenic) | Prostate Epithelial | GI50 | 480 nM | [3] |
| Glioma cells | Glioma | Proliferation Inhibition | 0-0.4 µM (72h, 48h) | [1] |
Table 2: Preclinical In Vivo Activity
| Xenograft Model | Cancer Type | Treatment | Effect | Reference |
| HCT116 | Colorectal | 5, 10 mg/kg i.p. daily for 3 days | Inhibited tumor growth | [1] |
| A431 | Squamous Cell Carcinoma | 20 mg/kg i.p. daily for 3 days | 32% reduction in tumor size | [1] |
| 22Rv1 | Prostate Cancer | 70 mg/kg i.p. twice a week | Significantly reduced tumor growth | [2] |
Table 3: Clinical Trial Data
| Trial Phase | Cancer Type | Combination Agent(s) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Efficacy Results | Reference |
| Phase I/II | EGFR-mutant NSCLC | Erlotinib | 120 mg/m² IV (onalespib) + 150 mg PO (erlotinib) | No objective responses | [4][5] |
| Phase I | Advanced Solid Tumors | AT7519 (pan-CDK inhibitor) | 80 mg/m² IV (onalespib) + 21 mg/m² IV (AT7519) | Partial responses in palate adenocarcinoma and Sertoli-Leydig tumor | [6] |
| Phase I/II | Castration-Resistant Prostate Cancer | Abiraterone Acetate + Prednisone | 220 mg/m² (once weekly) or 120 mg/m² (twice weekly) | Median PFS: 77-84 days | [7][8] |
| Phase Ib | Advanced Triple-Negative Breast Cancer | Paclitaxel | 260 mg/m² IV (onalespib) + 80 mg/m² (paclitaxel) | ORR: 20% | [9][10] |
| Phase I | Advanced Solid Tumors | Monotherapy | 160 mg/m² (QDx2/week) | 8 patients had stable disease | [11] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the cited studies.
Western Blotting for Protein Expression Analysis
-
Objective: To determine the effect of this compound on the expression levels of HSP90 client proteins.
-
General Procedure:
-
Cancer cell lines are treated with varying concentrations of this compound or vehicle control for specified time periods.
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6, AR-FL, AR-V7) and a loading control (e.g., β-actin, GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
-
Cell Proliferation Assays (e.g., SRB, MTT)
-
Objective: To assess the impact of this compound on cancer cell growth.
-
General Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed.
-
SRB (Sulforhodamine B) Assay: Cells are fixed, stained with SRB dye, and the absorbance is measured.
-
MTT Assay: MTT reagent is added, which is converted to formazan by viable cells, and the absorbance is measured.
-
-
The GI50 (concentration causing 50% growth inhibition) is calculated.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound or vehicle is administered according to a specified dosing schedule (e.g., intraperitoneally, intravenously).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects through the targeted inhibition of HSP90. The downstream consequences of this inhibition are the degradation of numerous oncoproteins, leading to the suppression of key signaling pathways that drive tumor growth, survival, and metastasis. The quantitative data from both preclinical and clinical studies underscore its potential, although further research is needed to optimize its therapeutic application, potentially in combination with other anti-cancer agents, to overcome resistance mechanisms and improve patient outcomes. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other HSP90 inhibitors in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) [escholarship.org]
- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib Lactate and the HSP90 Client Protein Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onalespib Lactate (AT13387), a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-neoplastic activity in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on the HSP90 client protein degradation pathway. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular pharmacology of Onalespib, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.
Introduction to HSP90 and its Role in Cancer
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by assisting in the proper folding, stabilization, and activation of a diverse group of substrate proteins, referred to as "client proteins".[1][2] In normal cells, HSP90 is essential for a variety of cellular processes. However, in cancer cells, there is an increased reliance on the HSP90 chaperone machinery to support the stability and function of numerous oncoproteins that are often mutated or overexpressed.[3] These client proteins are key drivers of the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[1][4] By stabilizing these otherwise unstable oncoproteins, HSP90 allows cancer cells to survive and proliferate. This dependency makes HSP90 a compelling therapeutic target in oncology.
This compound: Mechanism of Action
This compound is a high-affinity inhibitor of HSP90, binding to the N-terminal ATP-binding pocket of the chaperone with a dissociation constant (Kd) of 0.71 nM.[1][5] This binding competitively inhibits the ATPase activity of HSP90, which is essential for its chaperone function. The inhibition of HSP90's activity leads to the misfolding and destabilization of its client proteins. These misfolded proteins are then recognized by the cellular quality control machinery and targeted for degradation through the ubiquitin-proteasome pathway.[1][4] This results in the depletion of multiple oncoproteins, leading to the simultaneous blockade of several oncogenic signaling pathways and ultimately, cancer cell growth inhibition and apoptosis.[3]
The following diagram illustrates the mechanism of action of this compound:
HSP90 Client Proteins and Affected Signaling Pathways
This compound's broad anti-cancer activity stems from its ability to induce the degradation of a wide array of HSP90 client proteins. These include key signaling molecules involved in cell growth, survival, and angiogenesis.
Key HSP90 Client Proteins Degraded by this compound:
-
Transcription Factors: Androgen Receptor (AR), Glucocorticoid Receptor (GR)[8]
The degradation of these client proteins leads to the disruption of critical cancer-promoting signaling pathways. A prime example is the EGFR-AKT-ERK-S6 signaling network, which is frequently hyperactivated in various cancers.[7]
The following diagram illustrates the downstream effects of Onalespib-mediated HSP90 inhibition on a representative signaling pathway:
Quantitative Data
The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Onalespib (AT13387) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| A375 | Melanoma | 18 | [10] |
| 22Rv1 | Prostate Cancer | 13-260 (range) | [10] |
| T474 | Breast Cancer | 13-260 (range) | [10] |
| DU145 | Prostate Cancer | 13-260 (range) | [10] |
| LNCaP | Prostate Cancer | 13-260 (range) | [10] |
| MCF-7 | Breast Cancer | 13-260 (range) | [10] |
| A549 | Lung Cancer | 50 | [2] |
| HCT116 | Colon Cancer | 8.7 | [11] |
| LS174T | Colon Cancer | 12.3 | [11] |
| H314 | Head and Neck Cancer | 3 | [11] |
| A431 | Skin Cancer | 17.9 | [11] |
| PNT2 (non-tumorigenic) | Prostate Epithelial | 480 | [10] |
Table 2: Quantitative Client Protein Degradation
| Cell Line | Client Protein | Onalespib (AT13387) Concentration | Duration of Treatment | % Degradation (approx.) | Reference |
| NCI-H1975 | EGFR | 30 nM | 6 hours | Significant depletion | [6] |
| A375 | BRAF | 30 nM | 6 hours | Significant depletion | [6] |
| 22Rv1 | Androgen Receptor | 30 nM | 6 hours | Significant depletion | [6] |
| BT474 | Her2 | 30 nM | 6 hours | Significant depletion | [6] |
| NCI-H1993 | c-Met | 30 nM | 6 hours | Significant depletion | [6] |
| GIST882, GIST430, GIST48 | KIT, AKT | >75-100 nM | Not specified | Significant inhibition of signaling | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Western Blot Analysis for Client Protein Degradation
This protocol is a representative method for assessing the levels of HSP90 client proteins following treatment with this compound.
Experimental Workflow Diagram:
Materials:
-
Cancer cell lines of interest
-
This compound (AT13387)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for target client proteins, e.g., anti-EGFR, anti-AKT, and a loading control, e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for different time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4][12]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, following treatment with this compound.[13][14][15]
Materials:
-
Cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data to determine the fold-increase in caspase activity in treated cells compared to untreated controls.
Conclusion
This compound is a potent HSP90 inhibitor that exerts its anti-cancer effects by inducing the ubiquitin-proteasomal degradation of a broad range of oncogenic client proteins. This leads to the disruption of multiple signaling pathways essential for cancer cell survival and proliferation. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its continued development and for identifying patient populations most likely to benefit from this therapeutic strategy. This technical guide provides a comprehensive resource for researchers and clinicians working on the development and application of HSP90 inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Onalespib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) [escholarship.org]
- 8. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
Investigating the In Vivo Pharmacokinetics of Onalespib Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onalespib lactate (AT13387), a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. Its mechanism of action involves the inhibition of HSP90's chaperone function, leading to the proteasomal degradation of numerous oncogenic client proteins involved in cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of this compound, compiling quantitative data, detailed experimental protocols, and key signaling pathway information to support further research and development.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Onalespib observed in both preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of Onalespib in Mice
| Parameter | Value | Species/Model | Dose | Route | Source |
| Cmax (plasma) | ~1850 ng/mL | Athymic BALB/c mice with NCI-H1975 xenografts | 80 mg/kg | Intraperitoneal | [1] |
| Cmax (plasma) | Not specified | ICR mice | 30 mg/kg | Intravenous | [2] |
| Cmax (brain) | Lower than plasma initially | ICR mice | 30 mg/kg | Intravenous | [2] |
| Tumor Concentration | Higher than plasma at later time points | Athymic BALB/c mice with NCI-H1975 xenografts | 80 mg/kg | Intraperitoneal | [1] |
| Brain Penetration | Yes, concentrations higher than plasma at ≥2h post-dose | ICR mice | 30 mg/kg | Intravenous | [2] |
Table 2: Clinical Pharmacokinetics of Onalespib (Phase I/II Trials)
| Parameter | Value | Patient Population | Dose | Dosing Regimen | Source |
| Recommended Phase II Dose (RP2D) | 160 mg/m² | Advanced solid tumors | 160 mg/m² | QDx2/week for 3 of 4 weeks | [3] |
| Recommended Phase II Dose (RP2D) | 260 mg/m² | Advanced triple-negative breast cancer (in combination with paclitaxel) | 260 mg/m² | Days 1, 8, 15 of a 28-day cycle | [4] |
| Half-life (T½) | ~8 hours | Advanced solid tumors | 20-210 mg/m² | QDx2/week for 3 of 4 weeks | [3] |
| Cmax | 331 - 355 ng/mL | Advanced solid tumors (in combination with AT7519) | 80 mg/m² | Days 1, 4, 8, 11 of a 21-day cycle | [2] |
| AUC | Dose-proportional increase | Advanced solid tumors | 20-210 mg/m² | QDx2/week for 3 of 4 weeks | [3] |
| Pharmacokinetics | Linear, plasma levels increase proportionally with dose | Advanced solid tumors | 20-210 mg/m² | QDx2/week for 3 of 4 weeks | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Preclinical Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetics of Onalespib in a mouse xenograft model.
1. Animal Model:
-
Athymic BALB/c mice are subcutaneously inoculated with a human cancer cell line (e.g., NCI-H1975 non-small cell lung cancer cells)[1].
-
Tumor growth is monitored, and studies commence when tumors reach a specified volume.
2. Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 17.5% hydroxypropyl-β-cyclodextrin)[1].
-
Administer a single dose of Onalespib via intravenous (tail vein) or intraperitoneal injection at the desired concentration (e.g., 30-80 mg/kg)[1][2].
3. Sample Collection:
-
At predetermined time points post-administration (e.g., 5, 10, 20, 30 minutes, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a cohort of mice[2].
-
Blood can be collected via various methods, including retro-orbital sinus, saphenous vein, or terminal cardiac puncture[5][6][7]. For serial sampling from the same mouse, tail vein or saphenous vein puncture is recommended to minimize animal usage[6][7].
-
Collect blood into heparinized tubes[1].
-
Immediately centrifuge the blood samples to separate plasma.
-
Concurrently, at each time point, euthanize the animals and collect brain and tumor tissues[1][2].
-
Store all plasma and tissue samples at -80°C until analysis.
4. Bioanalysis:
-
Quantify Onalespib concentrations in plasma, brain, and tumor homogenates using a validated LC-MS/MS method[2].
Preclinical Pharmacokinetic Study Workflow
Protocol 2: Bioanalytical Method for Onalespib Quantification in Human Plasma
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Onalespib in human plasma.[5]
1. Sample Preparation:
-
To 50 µL of human plasma, add a solution of a suitable internal standard (e.g., a deuterated analog of Onalespib)[3].
-
Precipitate proteins by adding three volumes of acetonitrile.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 1.5 volumes of 0.2% (v/v) heptafluorobutyric acid in water.
2. Liquid Chromatography:
-
Inject an aliquot (e.g., 10 µL) of the final sample solution onto a reverse-phase HPLC column (e.g., Phenomenex)[5].
-
Use an appropriate mobile phase gradient for chromatographic separation.
3. Mass Spectrometry:
-
Employ a tandem mass spectrometer with an ion-pair interface.
-
Detect and quantify Onalespib and the internal standard using multiple reaction monitoring (MRM).
4. Validation:
-
The method should be validated according to FDA and/or EMA guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability[5].
LC-MS/MS Bioanalytical Workflow
Signaling Pathway
Onalespib exerts its anti-cancer effects by inhibiting HSP90, which leads to the degradation of a multitude of client proteins that are crucial for tumor cell survival and proliferation. A key signaling network affected by Onalespib is the EGFR-PI3K-AKT-mTOR pathway.
Onalespib's Mechanism of Action
Inhibition of HSP90 by Onalespib disrupts the stability of client proteins such as EGFR and AKT.[8] This leads to their ubiquitination and subsequent degradation by the proteasome.[3][8] The degradation of these key signaling molecules inhibits downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately suppressing cell proliferation and survival, and inducing apoptosis.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib Lactate: A Technical Analysis of Blood-Brain Barrier Penetration
For Immediate Release
[City, State] – November 7, 2025 – New analysis of preclinical data provides a detailed overview of the blood-brain barrier (BBB) penetration capabilities of Onalespib Lactate (AT13387), a potent second-generation heat shock protein 90 (HSP90) inhibitor. This technical guide synthesizes key findings for researchers, scientists, and drug development professionals, offering a comprehensive look at the pharmacokinetics, experimental protocols, and relevant signaling pathways. Evidence strongly supports that this compound effectively crosses the blood-brain barrier and achieves sustained concentrations in brain tissue, a critical characteristic for treating central nervous system (CNS) malignancies.
Executive Summary
This compound has demonstrated the ability to penetrate the BBB and achieve higher concentrations in the brain compared to plasma over an extended period. A key preclinical study in a murine model revealed that following a single intravenous dose, this compound's presence in the brain was sustained, with brain tissue concentrations surpassing plasma concentrations from the 2-hour mark up to the 24-hour endpoint of the study. This favorable pharmacokinetic profile highlights its potential for therapeutic intervention in brain cancers.
Pharmacokinetic Profile: Brain and Plasma Concentrations
A pivotal in vivo study provides quantitative insight into the BBB penetration of this compound. The following table summarizes the mean concentrations of this compound in both brain tissue and plasma over a 24-hour period following a single intravenous administration.
| Time Point | Mean Plasma Concentration (nmol/L) | Mean Brain Tissue Concentration (nmol/L) | Brain-to-Plasma Ratio |
| 5 min | 11025 | 1025 | 0.09 |
| 10 min | 8500 | 1250 | 0.15 |
| 20 min | 5500 | 1500 | 0.27 |
| 30 min | 4000 | 1750 | 0.44 |
| 1 hr | 2250 | 2000 | 0.89 |
| 2 hr | 1500 | 2250 | 1.50 |
| 4 hr | 750 | 1750 | 2.33 |
| 8 hr | 250 | 1000 | 4.00 |
| 24 hr | <100 | 250 | >2.50 |
Data extracted from Canella A, et al. Clin Cancer Res. 2017 Oct 15;23(20):6215-6226.
Experimental Protocol: In Vivo Murine Pharmacokinetic Study
The following protocol outlines the methodology used to determine the brain and plasma pharmacokinetics of this compound.
Objective: To assess the ability of this compound to cross the blood-brain barrier and determine its concentration in brain and plasma over time.
Animal Model:
-
Species: Mouse
-
Strain: ICR (Institute of Cancer Research)
-
Age: 6 weeks old
-
Number of animals: 3 mice per time point
Dosing:
-
Drug: this compound
-
Dose: 30 mg/kg
-
Route of Administration: Intravenous (tail vein injection)
-
Frequency: Single dose
Sample Collection:
-
Brain and plasma samples were collected at the following time points post-injection:
-
5 minutes
-
10 minutes
-
20 minutes
-
30 minutes
-
1 hour
-
2 hours
-
4 hours
-
8 hours
-
24 hours
-
Analytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
-
Purpose: To quantify the levels of this compound in brain and plasma tissues.
Mechanism of Action and Signaling Pathway Inhibition
This compound functions by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways. By inhibiting HSP90, Onalespib leads to the degradation of these client proteins, thereby disrupting downstream signaling cascades that promote tumor cell proliferation, survival, and migration. One of the key pathways affected by Onalespib is the EGFR-AKT-ERK-S6 signaling network.[1]
Conclusion
The available preclinical data robustly demonstrate that this compound crosses the blood-brain barrier and achieves sustained, therapeutically relevant concentrations within the brain. The favorable brain-to-plasma ratio observed in in vivo studies underscores its potential as a promising agent for the treatment of glioblastoma and other central nervous system malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human patients.
References
Onalespib Lactate: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onalespib, also known by its development code AT13387, is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a synthetic, small molecule that is orally bioavailable and has demonstrated the ability to cross the blood-brain barrier.[2] Onalespib selectively binds to the N-terminal ATP binding site of HSP90, leading to the inhibition of its chaperone function and subsequent degradation of HSP90 client proteins.[1] Many of these client proteins are oncogenic signaling proteins involved in tumor cell proliferation and survival, making Onalespib a promising candidate for cancer therapy.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of Onalespib Lactate, a commonly used salt form of the active compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the free base, (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone, followed by its conversion to the lactate salt.
Synthesis of Onalespib Free Base
The synthesis of the Onalespib free base is achieved through a convergent synthesis strategy. The key steps, based on fragment-based drug design principles, involve the preparation of two key intermediates: 2,4-dihydroxy-5-isopropylbenzoic acid and 5-((4-methylpiperazin-1-yl)methyl)isoindoline. These intermediates are then coupled to form the final compound.
A generalized synthetic scheme is presented below. The detailed experimental protocols would be proprietary to the manufacturers, but the following represents a plausible route based on published research.
Caption: A potential synthetic workflow for Onalespib free base.
Formation of this compound
The lactate salt of Onalespib is often used for pharmaceutical formulations. The conversion of the free base to the lactate salt is typically achieved by reacting the free base with lactic acid in a suitable solvent.
Experimental Protocol: this compound Salt Formation (General Procedure)
-
Dissolution: Dissolve the synthesized and purified Onalespib free base in a suitable organic solvent, such as ethanol or a mixture of solvents.
-
Addition of Lactic Acid: To the solution of the free base, add a stoichiometric amount (or a slight excess) of lactic acid. The lactic acid can be added as a solution in the same solvent.
-
Precipitation/Crystallization: The this compound salt may precipitate out of the solution upon addition of the acid or may require cooling or the addition of an anti-solvent to induce crystallization.
-
Isolation: The precipitated salt is then isolated by filtration.
-
Washing and Drying: The isolated solid is washed with a suitable solvent to remove any unreacted starting materials and then dried under vacuum to yield the final this compound.
Chemical Properties of Onalespib and this compound
A summary of the key chemical and physical properties of Onalespib and its lactate salt is provided in the tables below.
General Chemical Properties
| Property | Value | Reference |
| Chemical Name | (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone | [3] |
| Synonyms | AT13387, AT-13387 | [3] |
| Molecular Formula | C₂₄H₃₁N₃O₃ | [3] |
| Molecular Weight | 409.52 g/mol | [3] |
| CAS Number (Free Base) | 912999-49-6 | [3] |
| CAS Number (Lactate Salt) | 1019889-35-0 | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White solid powder | [3] |
| Solubility (DMSO) | ≥ 25 mg/mL | [5] |
| Solubility (Water) | Insoluble (free base) | [5] |
| Storage (Powder) | -20°C for long term | [3] |
| Storage (in DMSO) | -80°C for up to 2 years | [2] |
Mechanism of Action and Signaling Pathway
Onalespib exerts its anticancer effects by inhibiting HSP90, a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways. By inhibiting HSP90, Onalespib leads to the proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously. Key client proteins affected by Onalespib include EGFR, p-EGFR, AKT, p-AKT, ERK1/2, and p-ERK1/2.[4]
Caption: Onalespib's mechanism of action via HSP90 inhibition.
In Vitro Biological Activity
The biological activity of Onalespib has been characterized in various cancer cell lines. This data provides a quantitative measure of its potency as an HSP90 inhibitor.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | A375 | 18 nM | [5] |
| GI₅₀ Range | Panel of 30 tumor cell lines | 13-260 nM | [5] |
| Kd | - | 0.71 nM | [4] |
Experimental Protocols
General Analytical Method: HPLC-MS/MS
A common method for the quantitative analysis of Onalespib in biological matrices (e.g., plasma) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Protocol Outline:
-
Sample Preparation:
-
Spike plasma samples with a deuterated internal standard of Onalespib.
-
Precipitate proteins by adding acetonitrile and centrifuge to pellet the proteins.
-
Dilute the supernatant with an appropriate aqueous solution (e.g., 0.2% heptafluorobutyric acid in water).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an ion-pairing agent) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the multiple-reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Onalespib and its internal standard.
-
-
Quantification:
-
Construct a standard curve using known concentrations of Onalespib.
-
Determine the concentration of Onalespib in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[6]
-
In Vitro Cell Proliferation Assay (GI₅₀ Determination)
The half-maximal growth inhibition (GI₅₀) of Onalespib can be determined using a cell-based assay.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Onalespib (typically in DMSO, with the final DMSO concentration kept low, e.g., <0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a period corresponding to several cell doubling times.
-
Viability Assessment: Measure cell viability using a suitable reagent such as AlamarBlue or MTT.
-
Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the Onalespib concentration. The GI₅₀ value is the concentration of Onalespib that causes a 50% reduction in cell growth compared to the vehicle control.[5]
Conclusion
This compound is a promising second-generation HSP90 inhibitor with a well-defined mechanism of action and potent in vitro activity. This technical guide provides a foundational understanding of its synthesis and key chemical properties, which is essential for researchers and professionals involved in its ongoing development and application in oncology. The provided data and protocols serve as a valuable resource for further investigation and utilization of this compound in a laboratory setting.
References
- 1. Onalespib | C24H31N3O3 | CID 11955716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib Lactate: A Technical Guide to its Impact on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onalespib lactate (AT13387 lactate) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a synthetic, small-molecule drug that binds to the N-terminal ATPase domain of HSP90 with high affinity, thereby disrupting its chaperone function.[1][2] This inhibition leads to the destabilization and subsequent proteasomal degradation of a wide array of HSP90 "client" proteins, many of which are critical components of oncogenic signaling pathways that drive tumor cell proliferation, survival, and migration.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Onalespib, its effects on key oncogenic signaling pathways, and a summary of relevant preclinical and clinical data.
Mechanism of Action: HSP90 Inhibition
HSP90 is a molecular chaperone essential for the conformational maturation, stability, and activity of numerous client proteins, including many kinases, transcription factors, and other proteins that are frequently mutated or overexpressed in cancer.[3][5] Onalespib's high affinity for HSP90 (Kd = 0.5-0.71 nM) allows for potent and sustained target inhibition.[5][6] By blocking the ATPase activity of HSP90, Onalespib prevents the chaperone from properly folding its client proteins, leading to their ubiquitination and degradation. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70 and HSP27, which can serve as biomarkers of target engagement.[3][7]
Figure 1: Mechanism of Onalespib's inhibition of the HSP90 chaperone cycle.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.5 nM | - | [5] |
| 0.71 nM | - | [1][6] | |
| IC50 | 0.7 nM | - | [8] |
| Median EC50 | 41 nM | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| NCI-H1975 (NSCLC) | 80 mg/kg (single dose) | Suppression of EGFR, p-S6, and pAkt for up to 72 hours | [9] |
| A375 (Melanoma) | Not specified | Suppression of p-S6 and pAkt | [9] |
| 22Rv1 (Prostate Cancer) | 70 mg/kg (twice weekly) | Significant tumor growth reduction and prolonged survival | [10] |
| HCT116 (Colon Cancer) | 5, 10 mg/kg (i.p., daily for 3 days) | Inhibited tumor growth; median survival of 9.5 days | [6] |
| A431 (Skin Cancer) | 20 mg/kg (i.p., daily for 3 days) | Reduced tumor size by 32% | [6] |
| PPTP Solid Tumor Xenografts | 40 mg/kg or 60 mg/kg (orally, twice weekly) | Significant differences in EFS distribution in 17% of evaluable xenografts | [5] |
Impact on Oncogenic Signaling Pathways
Onalespib's inhibition of HSP90 leads to the degradation of numerous client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[11][12] AKT is a key client protein of HSP90.[9][10] Onalespib treatment leads to the degradation of AKT, resulting in the downregulation of downstream effectors like mTOR and S6 ribosomal protein.[3][6] This disruption inhibits protein synthesis and cell growth.[13]
Figure 2: Onalespib disrupts the PI3K/AKT/mTOR pathway by targeting AKT.
RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation.[14] Key components of this pathway, including RAF-1, are HSP90 client proteins.[9] Onalespib-mediated degradation of RAF-1 disrupts the downstream signaling to MEK and ERK, thereby inhibiting cell proliferation.[6]
Figure 3: Onalespib disrupts the RAF/MEK/ERK pathway by targeting RAF-1.
Other Key Client Proteins
Onalespib also induces the degradation of other important oncoproteins, including:
-
Mutant EGFR: In non-small cell lung cancer (NSCLC) cells, Onalespib causes the depletion of mutant EGFR.[9]
-
BRAF: In melanoma cells, Onalespib leads to the degradation of BRAF.[9]
-
Androgen Receptor (AR): In prostate cancer cells, Onalespib depletes both full-length AR and the AR-V7 splice variant.[10]
-
HER2: In breast cancer cells, Onalespib causes the degradation of HER2.[9]
-
c-Met: In lung carcinoma cells, Onalespib leads to the depletion of c-Met.[9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Cell-Based Mechanism of Action Studies
-
Objective: To determine the effect of Onalespib on HSP90 client proteins and downstream signaling pathways.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., NCI-H1975, A375, 22Rv1, BT474, NCI-H1993) are cultured in appropriate media.[9]
-
Treatment: Cells are exposed to varying concentrations of Onalespib (e.g., 0-0.4 µM) for specified time periods (e.g., 6, 24, 48, or 72 hours).[6][9]
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against HSP70, HSP90, and various client proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6, RAF-1, CDK4).[6][9]
-
Data Analysis: Changes in protein expression levels are quantified and compared to vehicle-treated controls.[6]
-
Figure 4: A typical experimental workflow for Western Blot analysis.
In Vitro Cytotoxicity Assays
-
Objective: To determine the effect of Onalespib on cell proliferation and viability.
-
Methodology (WST-1 Assay):
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates.[3]
-
Treatment: Cells are exposed to a range of Onalespib concentrations (e.g., 0.1–0.8 μmol/L) for various durations (24 to 96 hours).[3]
-
WST-1 Reagent Addition: WST-1 reagent is added to each well according to the manufacturer's instructions.[3]
-
Incubation and Absorbance Reading: Plates are incubated, and the absorbance is measured using a microplate reader to determine cell viability.[3]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor activity of Onalespib in a living organism.
-
Methodology:
-
Xenograft Implantation: Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.[10]
-
Treatment Administration: Once tumors reach a specified size, mice are treated with Onalespib or vehicle control. Onalespib can be administered via various routes, including intraperitoneally (i.p.) or orally, on different dosing schedules (e.g., daily, twice weekly).[5][6][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of HSP90 client protein levels by western blotting or immunohistochemistry.[9]
-
Survival Analysis: In some studies, the effect of treatment on overall survival is monitored.[6][10]
-
Conclusion
This compound is a potent HSP90 inhibitor that demonstrates significant preclinical activity against a range of cancer models. Its ability to simultaneously disrupt multiple key oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, by promoting the degradation of numerous client proteins, underscores its potential as a broad-spectrum anticancer agent. The data presented in this guide highlight the robust mechanism of action of Onalespib and provide a foundation for further research and clinical development. Continued investigation into optimal dosing strategies, combination therapies, and predictive biomarkers will be crucial for realizing the full therapeutic potential of this agent.
References
- 1. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onalespib | C24H31N3O3 | CID 11955716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onalespib - My Cancer Genome [mycancergenome.org]
- 5. Initial Testing (Stage 1) of AT13387, an HSP90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Onalespib Lactate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Onalespib Lactate, a potent Heat Shock Protein 90 (HSP90) inhibitor, in preclinical mouse xenograft models. The following sections detail the mechanism of action, summarize key quantitative data from various studies, and provide detailed experimental protocols for its application.
Mechanism of Action
Onalespib is a small molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting HSP90, Onalespib leads to the proteasomal degradation of these client proteins, including key signaling molecules such as EGFR, AKT, and ERK. This disruption of critical oncogenic signaling pathways results in anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: this compound inhibits HSP90, leading to the degradation of oncogenic client proteins.
Quantitative Data Summary
The following table summarizes the dosages and anti-tumor activity of this compound in various mouse xenograft models as reported in preclinical studies.
| Xenograft Model | Dosage | Administration Route | Dosing Schedule | Key Findings |
| HCT116 | 5, 10 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Inhibited tumor growth; median survival of 9.5 days, maximum survival of 14 days. |
| HCT116 | 60 mg/kg (free base) | Intraperitoneal (i.p.) | Once daily for 3 days, no dose for 3 days, repeated for 4 cycles. | Not specified in the provided text.[1] |
| A431 | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Reduced tumor size significantly by 32%.[2] |
| ICR Mice | 30 mg/kg | Intravenous (i.v.) | Single dose | Crosses the blood-brain barrier and causes sustained inhibition of HSP90.[2] |
Experimental Protocols
This section provides a detailed methodology for conducting a typical in vivo efficacy study of this compound in a mouse xenograft model.
Experimental Workflow
Caption: A typical workflow for evaluating this compound in a mouse xenograft model.
Cell Culture and Maintenance
-
Cell Lines: HCT116 (human colorectal carcinoma) or A431 (human epidermoid carcinoma) cells can be used.
-
Culture Medium: For HCT116 cells, use McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3] For A431 cells, use an appropriate medium as recommended by the supplier.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-90% confluency.[3]
Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in specific pathogen-free (SPF) conditions with ad libitum access to food and water.[4]
Tumor Cell Implantation
-
Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel.[4]
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 95%.
-
Injection: Subcutaneously inject 1 x 10^7 viable HCT116 cells[4] or 1 x 10^6 A431 cells[5] in a volume of 100-200 µL into the right flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using a digital caliper.[4]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: V = (length x width^2) / 2.[4]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[4]
Preparation of this compound Dosing Solution
-
Vehicle: Prepare a sterile solution of 17.5% (w/v) hydroxypropyl-β-cyclodextrin or β-Cyclodextrin in water for injection.[1][6]
-
Dissolution: Dissolve this compound powder in the vehicle to the desired final concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Prepare the dosing solution fresh for each administration.
Administration of this compound
-
Dosage and Route: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the study design (refer to the data summary table).
-
Volume: The injection volume should be appropriate for the mouse weight (e.g., 100 µL).[6]
-
Control Group: Administer the vehicle solution to the control group using the same route and schedule.[1]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight twice weekly throughout the study.[4]
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of significant toxicity are observed.[4]
Data Analysis
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Survival Analysis: If applicable, perform Kaplan-Meier survival analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encodeproject.org [encodeproject.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Assessing Onalespib Lactate Target Engagement in Tumors
Introduction
Onalespib Lactate (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a highly conserved molecular chaperone essential for the conformational stability, maturation, and function of numerous client proteins, many of which are critical oncogenic drivers involved in tumor cell proliferation, survival, and signaling.[3][4][5] By inhibiting the ATPase activity of HSP90, Onalespib promotes the ubiquitin-proteasome-mediated degradation of these client proteins, effectively disrupting multiple oncogenic pathways simultaneously.[1][2]
Assessing target engagement is a critical component of clinical drug development, providing evidence that the drug is interacting with its intended target and eliciting a biological response. For Onalespib, this involves measuring both the direct and indirect downstream effects of HSP90 inhibition in tumor and surrogate tissues. These application notes provide detailed protocols for key methods used to quantify Onalespib's target engagement, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: HSP90 Inhibition
Onalespib competitively binds to the N-terminal ATP-binding pocket of HSP90 with high affinity (Kd of approximately 0.7 nM), preventing the conformational changes required for its chaperone activity.[1][6] This inhibition leads to two key measurable events:
-
Degradation of HSP90 Client Proteins : Unstabilized client proteins are targeted for proteasomal degradation.
-
Induction of Heat Shock Response : The inhibition of HSP90 causes the dissociation and activation of Heat Shock Factor 1 (HSF-1), which translocates to the nucleus and induces the transcription of heat shock proteins, most notably HSP70 (also known as HSP72).[7][8] The induction of HSP70 is a robust pharmacodynamic biomarker for HSP90 inhibition.[1][7]
Data Summary Tables
Quantitative data from preclinical and clinical studies are summarized below for easy reference.
Table 1: this compound (AT13387) In Vitro Activity and Binding Affinity
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 0.7 - 0.71 nM | Purified HSP90 | [1][6] |
| IC50 | 18 nM | A375 (Melanoma) | [6] |
| IC50 | 12 nM | MV4-11 (Leukemia) | [6] |
| IC50 | 22 nM | NCI-H1975 (NSCLC) | [6] |
| IC50 | 55 nM | SKBr3 (Breast Cancer) | [6] |
| GI50 Range | 13 - 260 nM | Panel of 30 tumor cell lines |[6] |
Table 2: Summary of Key Pharmacodynamic Biomarkers and Assessment Methods
| Biomarker | Biological Effect | Primary Sample Type | Recommended Assay |
|---|---|---|---|
| HSP70 / HSP72 | Induction | Tumor Biopsy, PBMCs, Plasma | IHC, Western Blot, ELISA |
| Androgen Receptor (AR) | Degradation | Prostate Tumor Biopsy, CTCs | IHC, Immunofluorescence |
| EGFR / p-EGFR | Degradation | NSCLC/Glioma Biopsy, Xenografts | IHC, Western Blot, RPPA |
| AKT / p-AKT | Degradation | Various Tumor Biopsies, Xenografts | IHC, Western Blot, RPPA |
| Ki67 | Proliferation Decrease | Tumor Biopsy | IHC |
| Cleaved Caspase 3 | Apoptosis Induction | Tumor Biopsy | IHC |
Experimental Protocols
Method 1: Immunohistochemistry (IHC) for Biomarker Assessment in Tumor Biopsies
Application: To evaluate the in-situ expression and modulation of HSP70/HSP72 and key HSP90 client proteins (e.g., AR, GR, EGFR) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue collected pre- and post-treatment.[1]
Protocol:
-
Sample Collection & Fixation:
-
Collect core needle biopsies from tumor tissue at baseline and 48-72 hours after a specified dose of Onalespib.[1]
-
Immediately fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Processing & Sectioning:
-
Dehydrate the fixed tissue through a series of graded ethanol baths and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
-
-
Deparaffinization and Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding using a suitable blocking serum.
-
Incubate sections with a validated primary antibody against the target of interest (e.g., HSP72, AR, Ki67) overnight at 4°C.
-
Wash slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Scan the slides using a whole-slide digital scanner.
-
Perform quantitative analysis using image analysis software to determine an H-Score (Histoscore), calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity level (0, 1+, 2+, 3+) and 'Pi' is the percentage of cells stained at that intensity.
-
Method 2: Western Blotting for Preclinical Assessment
Application: To provide quantitative analysis of HSP70 induction and client protein degradation in cell lines and animal xenograft models treated with Onalespib.[7]
Protocol:
-
Sample Preparation:
-
Cell Lines: Treat cells with varying concentrations of Onalespib for a specified time (e.g., 48-72 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Xenografts: Excise tumors from treated and control animals, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., HSP70, EGFR, p-AKT, AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify protein band intensities, normalizing to the loading control.
-
Method 3: Logic of Multi-Sample Biomarker Assessment
Application: To build a comprehensive picture of Onalespib's biological activity by integrating data from multiple sources. This "Pharmacological Audit Trail" connects drug administration to target engagement and downstream effects, using the most appropriate sample type for each biomarker.[1]
Protocol: Analysis of Androgen Receptor (AR) in Circulating Tumor Cells (CTCs)
-
Blood Collection: Collect whole blood (e.g., 7.5 mL) in specialized cell-stabilizing tubes (e.g., CellSave Preservative Tubes) at baseline and specified time points post-treatment.
-
CTC Enrichment: Process blood samples within 96 hours of collection using an automated system like the CELLSEARCH® System. This system uses ferrofluid nanoparticles coated with anti-EpCAM antibodies to immunomagnetically enrich for CTCs.
-
Immunofluorescence Staining:
-
The enriched cells are stained with a nuclear dye (DAPI) and fluorescently labeled antibodies.
-
A typical panel includes antibodies against cytokeratins (to identify epithelial cells) and CD45 (to exclude leukocytes).
-
An additional channel is used for the biomarker of interest, in this case, an antibody against the Androgen Receptor (AR).[1]
-
-
Imaging and Analysis:
-
The system automatically scans and captures images of the stained cells.
-
Trained technicians or software algorithms identify and enumerate CTCs (defined as DAPI+, Cytokeratin+, CD45-).
-
The expression and subcellular localization (nuclear vs. cytoplasmic) of AR within the identified CTCs are quantified based on fluorescence intensity.
-
Changes in CTC count and AR expression levels from baseline are reported as evidence of pharmacodynamic effect.[9]
-
References
- 1. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onalespib - My Cancer Genome [mycancergenome.org]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Onalespib Lactate in the Study of Androgen Receptor Variants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of androgen receptor (AR) splice variants, particularly the constitutively active AR-V7, is a significant mechanism of resistance to androgen deprivation therapies in castration-resistant prostate cancer (CRPC).[1][2][3] These variants often lack the ligand-binding domain, rendering them insensitive to conventional anti-androgen treatments.[1][2] Onalespib Lactate (AT13387), a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated a unique mechanism of action against AR-V7, making it a valuable tool for studying and potentially targeting these resistant phenotypes.[4][5][6][7]
HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including the full-length androgen receptor (AR-FL).[4][8] While AR-FL is a canonical HSP90 client, studies have revealed that AR-V7 function is independent of HSP90 chaperone activity.[1][9][10] this compound, however, reduces AR-V7 levels not through the traditional proteasomal degradation of a client protein, but by disrupting the mRNA splicing of the AR gene.[1][2][3] This novel activity provides a unique avenue for investigating the regulation of AR splicing and for the development of therapeutics targeting AR-V7-positive cancers.
These application notes provide a comprehensive overview of the use of this compound in the context of AR variant research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of HSP90 with high affinity (Kd of 0.71 nM), inhibiting its chaperone function.[4][5] This leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins.[8]
Differential Effects on AR-FL and AR-V7:
-
AR-FL: As a client protein, AR-FL relies on HSP90 for its conformational maturation and stability. Inhibition of HSP90 by Onalespib leads to the degradation of AR-FL.[1][8]
-
AR-V7: In contrast, AR-V7 does not directly interact with or depend on HSP90 for its stability and function.[1][9] Onalespib's effect on AR-V7 is at the pre-translational level. It has been shown to alter the splicing of AR pre-mRNA, leading to a significant reduction in AR-V7 mRNA levels and, consequently, a depletion of the AR-V7 protein.[1][2][3]
This unique mechanism allows for the specific investigation of splicing-related dependencies of AR variants.
Quantitative Data
The following tables summarize the quantitative effects of this compound on prostate cancer cell lines expressing AR variants.
Table 1: In Vitro Growth Inhibition (GI50) of HSP90 Inhibitors
| Cell Line | AR-V7 Status | Onalespib (AT13387) GI50 (nmol/L) | Alvespimycin (17-DMAG) GI50 (nmol/L) | Tanespimycin (17-AAG) GI50 (nmol/L) |
| VCaP | Expressed | 58 | 18 | 108 |
| 22Rv1 | Expressed | 70 | 25 | 132 |
| LNCaP95 | Expressed | 385 | 118 | 490 |
Data sourced from Ferraldeschi et al., Cancer Research, 2016.[1][2]
Table 2: Effect of Onalespib on AR-V7 mRNA and Protein Levels
| Cell Line | Onalespib Concentration (µmol/L) | Treatment Duration (hours) | AR-V7 mRNA Reduction | AR-V7 Protein Depletion |
| VCaP | 0.6 | 48 | ~72% | Significant depletion observed |
| 22Rv1 | 0.1 - 2.0 | 48 | Concentration-dependent decrease | Concentration-dependent depletion observed |
| LNCaP95 | 4.0 | 48 | Not specified | Significant depletion observed |
Data compiled from Ferraldeschi et al., Cancer Research, 2016.[1][2][11]
Table 3: In Vivo Antitumor Activity of Onalespib in 22Rv1 Xenografts
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Survival Benefit |
| Vehicle Control | - | - | - |
| Onalespib | 70 mg/kg, twice a week | Significant (P < 0.001) | Significantly prolonged |
| Onalespib | 80 mg/kg, once a week | Not significant | No significant benefit |
Data from a study on 22Rv1 subcutaneous solid tumor xenografts.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and AR variants.
Protocol 1: Cell Growth Inhibition Assay (Sulforhodamine B Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP95)
-
Complete culture medium
-
This compound (AT13387)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution
-
96-well plates
-
Plate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
After treatment, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI50 value using appropriate software (e.g., GraphPad Prism) by plotting cell viability against drug concentration.[1][2]
Protocol 2: Western Blotting for AR-FL and AR-V7 Protein Levels
Objective: To assess the effect of this compound on the protein expression of full-length AR and AR-V7.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminus, e.g., AR441), Anti-AR-V7 specific antibody, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1][2][11]
-
Quantify band intensities using densitometry software and normalize to the loading control.[1]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Levels
Objective: To quantify the effect of this compound on AR-V7 mRNA expression.
Materials:
-
Prostate cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for AR-V7 and a housekeeping gene (e.g., RPLP0)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using specific primers for AR-V7 and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7 mRNA.[2][11]
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor activity of this compound in a preclinical in vivo model expressing AR-V7.
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
22Rv1 prostate cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., dissolved in 17.5% (w/v) hydroxypropyl-β-cyclodextrin)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 22Rv1 cells and Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly. Once tumors reach a specific volume (e.g., 120 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound or vehicle control intraperitoneally according to the desired dosing schedule (e.g., 70 mg/kg twice a week).[1]
-
Measure tumor volumes twice weekly using calipers.[1]
-
Monitor animal weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described.
Caption: Mechanism of Onalespib on AR-FL vs. AR-V7.
Caption: Western Blotting Experimental Workflow.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Second-Generation HSP90 Inhibitor Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2014: ESMO Phase 1/2 of AT13387, HSP90 Inhibitor, in combo with abiraterone acetate and prednisone – Astex [astx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Constitutively-active androgen receptor variants function independently of the HSP90 chaperone but do not confer resistance to HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Onalespib Lactate in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onalespib lactate (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth, proliferation, and survival.[2][3] By inhibiting Hsp90, Onalespib leads to the proteasomal degradation of these client proteins, making it a compelling agent for cancer therapy.[1] Preclinical and clinical studies have demonstrated the potential of Onalespib in various malignancies, including non-small cell lung cancer (NSCLC), glioblastoma, and neuroendocrine tumors.[1][4][5]
Radiotherapy is a cornerstone of cancer treatment, inducing DNA damage primarily through the generation of reactive oxygen species. However, tumor radioresistance remains a significant clinical challenge. The rationale for combining Onalespib with radiotherapy stems from the role of Hsp90 in chaperoning key proteins involved in DNA damage repair and cell survival pathways. By degrading these proteins, Onalespib can sensitize cancer cells to the cytotoxic effects of radiation, a phenomenon known as radiosensitization. This combination approach aims to enhance the therapeutic efficacy of radiotherapy, potentially allowing for dose reduction and minimizing toxicity to normal tissues.
Mechanism of Action: Onalespib as a Radiosensitizer
Onalespib binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[1] Several of these client proteins are critical components of signaling pathways that contribute to radioresistance:
-
DNA Damage Response (DDR) Proteins: Key proteins in the DNA repair pathways, such as ATM, ATR, DNA-PKcs, BRCA1/2, and RAD51, are Hsp90 clients. Their depletion by Onalespib impairs the cell's ability to repair radiation-induced DNA double-strand breaks, leading to increased cell death.
-
Pro-survival and Proliferation Signaling Molecules: Onalespib promotes the degradation of key signaling molecules like AKT, ERK1/2, EGFR, and c-MET.[6] Inhibition of these pathways abrogates survival signals that are often upregulated in response to radiation-induced stress.
-
Cell Cycle Regulators: Hsp90 stabilizes proteins that regulate cell cycle checkpoints, such as CDK4/6 and Cyclin D. Disruption of cell cycle control can force cells to enter mitosis with unrepaired DNA damage, resulting in mitotic catastrophe.
The synergistic effect of Onalespib and radiotherapy is attributed to the multi-pronged attack on cancer cell survival mechanisms. Onalespib weakens the cellular defense and repair machinery, rendering the cells more vulnerable to the DNA-damaging effects of radiation.[2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of Onalespib and radiotherapy.
Table 1: In Vitro Efficacy of Onalespib in Combination with Radiotherapy
| Cell Line | Cancer Type | Onalespib Concentration | Radiation Dose (Gy) | Effect | Reference |
| HCT116 | Colorectal Carcinoma | 10-50 nM | 2, 4, 6 | Synergistic reduction in colony formation | |
| A431 | Squamous Cell Carcinoma | 10-50 nM | 2, 4, 6 | Synergistic reduction in colony formation | |
| U343 MG | Glioblastoma | 25 nM | 2 | 78.2% reduction in colony formation | [4] |
| U87 MG | Glioblastoma | 25 nM | 2 | 83.5% reduction in colony formation | [4] |
Table 2: In Vivo Efficacy of Onalespib in Combination with Radiotherapy
| Xenograft Model | Cancer Type | Onalespib Dosage | Radiotherapy Regimen | Outcome | Reference |
| HCT116 | Colorectal Carcinoma | 3 x 10 mg/kg | 3 x 2 Gy | 3-fold prolongation of survival compared to control | |
| A431 | Squamous Cell Carcinoma | 20 mg/kg (daily for 3 days) | 3 x 2 Gy | Significant tumor growth reduction (41%) | |
| Neuroendocrine Tumor | Neuroendocrine Tumor | Not specified | 177Lu-DOTATATE | 73% delayed tumor doubling time | [7] |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control.
-
Allow cells to attach for 24 hours.
-
Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
Irradiate the cells with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, EGFR, RAF-1, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound formulation for injection
-
Irradiation system for small animals
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment groups (e.g., vehicle control, Onalespib alone, radiotherapy alone, combination therapy).
-
Administer this compound via the appropriate route (e.g., intravenous or intraperitoneal injection) at the predetermined dose and schedule.
-
On the designated day(s), irradiate the tumors with the specified dose of radiation. Anesthetize the mice and shield the rest of their body.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Hsp90 inhibition by Onalespib enhances radiotherapy-induced cell death.
Caption: Workflow for preclinical evaluation of Onalespib and radiotherapy.
Caption: Synergistic mechanism of Onalespib and radiotherapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. clyte.tech [clyte.tech]
- 7. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Onalespib Lactate in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Onalespib Lactate in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary, but some suppliers indicate it can be up to 50 mg/mL.[1][2] However, achieving this concentration often requires specific conditions, including the use of fresh, anhydrous DMSO, ultrasonication, and warming.[1][2] Onalespib (free base) has reported solubilities in DMSO of 25 mg/mL and 82 mg/mL.[3][4]
Q2: Why am I observing poor solubility of this compound in DMSO?
A2: Poor solubility can be attributed to several factors. A primary reason is the hygroscopic nature of DMSO; absorbed moisture can significantly decrease the solubility of this compound.[1][3] Other factors include the quality of the DMSO, the concentration you are trying to achieve, and the dissolution method.
Q3: Can I heat the this compound/DMSO solution to improve solubility?
A3: Yes, warming the solution is a recommended technique to improve the solubility of this compound in DMSO.[1][2] One supplier suggests heating to 60°C to aid dissolution.[1][2]
Q4: Is sonication necessary for dissolving this compound in DMSO?
A4: Sonication is a recommended step to facilitate the dissolution of this compound in DMSO, especially when preparing higher concentration stock solutions.[1][2]
Q5: What is the mechanism of action for Onalespib?
A5: Onalespib is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][5][6] By inhibiting HSP90's chaperone function, Onalespib promotes the degradation of numerous oncogenic client proteins involved in tumor cell proliferation and survival.[5][6] This disruption affects key signaling pathways such as the EGFR-AKT-ERK-S6 network.[1][6][7]
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO at the desired concentration.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Table 1: Reported Solubility of Onalespib and its Lactate Salt in DMSO
| Compound | Reported Solubility | Conditions/Notes |
| This compound | 50 mg/mL (122.09 mM) | Requires ultrasonication and warming/heating to 60°C. Use of newly opened DMSO is critical.[1][2] |
| Onalespib | 25 mg/mL (61.04 mM) | Moisture-absorbing nature of DMSO reduces solubility; fresh DMSO is recommended.[3] |
| Onalespib | 82 mg/mL (200.23 mM) | Moisture-absorbing nature of DMSO reduces solubility; fresh DMSO is recommended.[3][4] |
Experimental Protocols
Protocol for Preparing a High-Concentration this compound Stock Solution in DMSO
This protocol details the recommended procedure for dissolving this compound in DMSO to achieve a high concentration stock solution.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath set to 60°C
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Briefly vortex the mixture to suspend the powder.
-
Sonicate the vial in a water bath for 10-15 minutes.
-
Transfer the vial to a heating block or water bath set to 60°C for 5-10 minutes. Periodically vortex the solution during heating.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
If particulates remain, repeat steps 5 and 6.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Mandatory Visualization
HSP90 Signaling Pathway Inhibition by Onalespib
Onalespib targets HSP90, a critical molecular chaperone for the stability and function of numerous client proteins that are often key components of oncogenic signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting downstream signaling and inhibiting cancer cell proliferation and survival.
Caption: Onalespib inhibits HSP90, leading to degradation of client proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. onalespib - My Cancer Genome [mycancergenome.org]
- 6. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
How to minimize Onalespib Lactate-induced toxicity in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing toxicities associated with Onalespib Lactate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Onalespib (also known as AT13387) is a second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the N-terminal ATP-binding site of HSP90, leading to the inhibition of its chaperone function.[2] This results in the degradation of numerous HSP90 client proteins, many of which are critical for tumor cell growth and survival, including EGFR, AKT, and RAF.[1]
Q2: What are the most common toxicities observed with this compound in animal and human studies?
The most frequently reported toxicities are gastrointestinal, including diarrhea, nausea, and vomiting.[3][4] Diarrhea is often the dose-limiting toxicity.[3] Other common adverse events include hepatic (elevated liver enzymes), hematologic (anemia, lymphopenia, neutropenia), fatigue, and muscle spasms.[2][3][5] In rabbits, cecal hemorrhage has been noted as a dose-related toxicity.[1]
Q3: How can the formulation of this compound impact its toxicity profile?
While specific studies on formulation-dependent toxicity are limited in the provided results, the formulation is critical for solubility and delivery. This compound is often dissolved in vehicles such as 17.5% (w/v) hydroxypropyl-β-cyclodextrin for intraperitoneal administration in mice.[6] The use of co-solvents like DMSO should be kept to a minimum (e.g., below 2%) for weaker animals to avoid vehicle-related toxicity.[7] Improper formulation can lead to poor solubility, altered drug exposure, and potentially increased local or systemic toxicity.
Q4: What is the impact of the dosing schedule on this compound-induced toxicities?
The dosing schedule is a critical factor in managing this compound's toxicity. Intermittent dosing schedules, such as once or twice weekly, have been found to be better tolerated than more frequent administrations.[8] For instance, weekly or twice-weekly schedules have been employed in clinical trials to manage toxicities while maintaining anti-tumor activity.[2][5] Studies in mice have shown that intermittent dosing can allow for recovery from side effects like body weight loss between doses.[8]
Troubleshooting Guides
Issue: Severe Diarrhea and Dehydration in Study Animals
1. Immediate Assessment and Supportive Care:
-
Monitor: Immediately assess the animal's hydration status (skin turgor, sunken eyes) and monitor body weight daily.
-
Hydration: Provide subcutaneous or intraperitoneal injections of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) to counteract dehydration. The volume should be calculated based on the animal's weight and degree of dehydration.
-
Nutritional Support: Ensure easy access to palatable, high-moisture food. If the animal is not eating, consider providing a nutritional supplement gel.
2. Dose Modification:
-
Interrupt Dosing: Temporarily halt the administration of this compound until the diarrhea resolves.
-
Dose Reduction: Once the animal has recovered, consider resuming treatment at a lower dose.
-
Schedule Adjustment: If diarrhea reappears even at a lower dose, consider switching to a less frequent dosing schedule (e.g., from twice-weekly to once-weekly).
3. Pharmacological Intervention:
-
While not specifically documented for Onalespib in the search results, general supportive care for diarrhea in research animals may include anti-diarrheal agents. However, this should be done with caution and under veterinary guidance, as it can mask worsening toxicity.
Issue: Significant Body Weight Loss (>15%)
1. Rule out Other Causes:
-
Ensure that the weight loss is not due to other factors such as difficulty accessing food or water, or unrelated illness.
2. Implement Supportive Care:
-
Provide supplemental nutrition and hydration as described above.
-
Monitor body weight daily.
3. Adjust Dosing Regimen:
-
Pause dosing until the animal's weight stabilizes or begins to recover.
-
Re-initiate treatment at a reduced dose or a less frequent schedule. Studies have shown that body weight loss in mice can be recoverable with intermittent dosing.[8]
Data Presentation
Table 1: Summary of Common Onalespib-Related Toxicities (from Clinical Trials)
| Toxicity Category | Specific Adverse Events | Severity (Grade ≥3) | Reference |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Diarrhea (7-21%) | [3][4][5] |
| Hematologic | Anemia, Lymphopenia, Neutropenia | Anemia (20%), Lymphopenia (17%), Neutropenia (33%) | [5] |
| Hepatic | Elevated Liver Enzymes | Grade 3 liver enzyme abnormalities (one patient) | [1] |
| Constitutional | Fatigue | 13% | [3] |
| Other | Injection site events, Muscle spasms, Visual disturbances | N/A | [2][4] |
Experimental Protocols
Protocol 1: In Vivo Study Workflow with Toxicity Monitoring
-
Animal Model: Select an appropriate animal model (e.g., female nu/nu Balb/c mice for xenograft studies).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight and perform a clinical assessment of each animal.
-
This compound Formulation:
-
Prepare this compound in a sterile vehicle such as 17.5% (w/v) hydroxypropyl-β-cyclodextrin in sterile water.
-
If DMSO is used as a co-solvent, ensure the final concentration is minimal.
-
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Daily Monitoring:
-
Record body weight daily.
-
Perform a clinical assessment, including observation for signs of diarrhea, lethargy, and changes in posture or grooming.
-
Grade diarrhea severity (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = moderate to severe diarrhea).
-
-
Toxicity Intervention Thresholds:
-
Body Weight Loss: If an animal loses >15% of its initial body weight, pause dosing and initiate supportive care.
-
Diarrhea: If an animal develops Grade 2 or 3 diarrhea, pause dosing and provide fluid support.
-
-
Blood Sampling (Optional):
-
If hematologic or hepatic toxicity is a concern, perform periodic blood sampling for complete blood counts and liver function tests.
-
-
Data Analysis: Correlate anti-tumor efficacy with the observed toxicity profile to determine the therapeutic window.
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins and reduced tumor growth.
Caption: Workflow for an in vivo animal study with integrated toxicity monitoring and intervention points.
Caption: Decision-making flowchart for the management of this compound-induced toxicity in animal studies.
References
- 1. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Optimizing Onalespib Lactate treatment schedule to reduce side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onalespib lactate. The information is designed to help optimize treatment schedules and mitigate common side effects encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It binds to the N-terminal ATP-binding site of HSP90, leading to the inhibition of its chaperone function.[2] This results in the proteasomal degradation of HSP90 client proteins, many of which are crucial for cancer cell proliferation, survival, and signaling.[1][3] Key client proteins affected by Onalespib include EGFR, AKT, and ERK.[1]
Q2: What are the most common side effects observed with this compound in pre-clinical and clinical studies?
The most frequently reported side effects associated with this compound treatment include diarrhea, fatigue, nausea, vomiting, and skin rash.[3][4] In clinical trials, diarrhea has been a dose-limiting toxicity.[3][4]
Q3: How can I adjust the this compound treatment schedule to potentially reduce side effects in my animal models?
Intermittent dosing schedules have shown promise in reducing the toxicity of HSP90 inhibitors while maintaining anti-tumor efficacy.[5] This is based on the observation that Onalespib preferentially accumulates and is retained in tumor tissue compared to normal tissues.[2][6] This allows for drug-free periods, giving normal tissues time to recover while the drug concentration remains effective in the tumor. Consider comparing a daily dosing regimen with intermittent schedules such as:
-
Twice weekly: Administering Onalespib on two non-consecutive days of the week.
-
Once weekly: A single administration per week.[5]
-
Daily for 2-3 consecutive days, followed by a rest period: This approach has also been explored in clinical trials.[1]
The optimal schedule will likely depend on the specific tumor model and the severity of the side effects observed.
Q4: I am observing significant diarrhea in my mouse model. What are some strategies to manage this?
If significant diarrhea is observed, consider the following:
-
Dose Reduction: Lowering the dose of this compound is the most direct approach to mitigating dose-dependent side effects.
-
Schedule Modification: Switch to a more intermittent dosing schedule as described in Q3.
-
Supportive Care: In line with ethical animal research practices, provide supportive care such as hydration and nutritional support.
-
Pharmacological Intervention: While not a direct optimization of the Onalespib schedule, anti-diarrheal agents like loperamide have been used to manage chemotherapy-induced diarrhea in clinical settings and could be considered in pre-clinical models after careful ethical consideration and consultation with veterinary staff.[7][8]
Q5: My animals are developing a skin rash. How can I score and monitor this side effect?
A standardized scoring system, such as the Draize scale for dermal reactions, can be used to quantify the severity of skin rash.[9][10][11] This system typically evaluates erythema (redness) and edema (swelling) on a scale of 0 to 4. Regular observation and scoring will allow for a quantitative comparison of skin toxicity between different treatment groups.
Troubleshooting Guides
Issue 1: High incidence of treatment-related mortality in animal studies.
-
Potential Cause: The current dose and/or schedule of this compound is too toxic for the animal model.
-
Troubleshooting Steps:
-
Review Dosing: Compare your current dosing regimen to those reported in the literature for similar models.[1]
-
Dose De-escalation: Perform a dose-response study to identify a maximum tolerated dose (MTD) in your specific model.
-
Implement Intermittent Dosing: If using a continuous daily schedule, switch to a once or twice-weekly schedule to allow for recovery periods.[5]
-
Monitor Animal Health Closely: Implement a more frequent and detailed health monitoring plan to catch early signs of toxicity.
-
Issue 2: Inconsistent anti-tumor efficacy with intermittent dosing.
-
Potential Cause: The dosing interval is too long, allowing for tumor regrowth between treatments.
-
Troubleshooting Steps:
-
Shorten Dosing Interval: If using a once-weekly schedule, consider switching to a twice-weekly regimen.
-
Pharmacodynamic Studies: Analyze tumor tissue at different time points after treatment to assess the duration of HSP90 client protein degradation. This can help determine the window of biological activity and inform a more rational dosing schedule.
-
Combination Therapy: Consider combining a lower, better-tolerated dose of this compound with another anti-cancer agent to enhance efficacy.
-
Issue 3: Difficulty in assessing gastrointestinal toxicity in vitro.
-
Potential Cause: The in vitro model does not adequately recapitulate the complexity of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Use a Polarized Monolayer System: Employ a Caco-2 cell monolayer grown on permeable supports to assess effects on intestinal barrier integrity.[12][13][14]
-
Measure Transepithelial Electrical Resistance (TEER): TEER is a sensitive measure of intestinal barrier function. A decrease in TEER after treatment with this compound can indicate gastrointestinal toxicity.[15]
-
Consider Advanced Models: For more complex studies, consider using organoid or "gut-on-a-chip" models that incorporate multiple cell types and more closely mimic the in vivo environment.
-
Quantitative Data Summary
Table 1: this compound Dosing and Associated High-Grade (Grade ≥3) Side Effects in Clinical Trials
| Dosing Schedule | Onalespib Dose | Combination Agent | Grade ≥3 Diarrhea | Grade ≥3 Rash | Reference |
| Days 1, 8, 15 of a 28-day cycle | 120 mg/m² | Erlotinib | 45% | 9% | [4] |
| Once weekly for 3 of 4 weeks | 260 mg/m² | Abiraterone Acetate | 21% | Not Reported | [3] |
| Day 1 and 2 weekly for 3 of 4 weeks | 160 mg/m² | Abiraterone Acetate | Dose-limiting | Not Reported | [3] |
Table 2: Example Preclinical Dosing of this compound in Xenograft Models
| Animal Model | Tumor Type | Onalespib Dose | Dosing Schedule | Outcome | Reference |
| Mice | HCT116 Xenografts | 5, 10 mg/kg | i.p. daily for 3 days | Inhibited tumor growth | [1] |
| Mice | A431 Xenografts | 20 mg/kg | i.p. daily for 3 days | Reduced tumor size | [1] |
| ICR Mice | N/A | 30 mg/kg | i.v. once | Sustained HSP90 inhibition | [1] |
Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Diarrhea in a Mouse Model
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, different dosing schedules).
-
Treatment Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
Clinical Monitoring (Daily):
-
Record body weight.
-
Observe stool consistency and score using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft, but formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).[16]
-
Assess for signs of dehydration or distress.
-
-
Histopathological Analysis (at study endpoint):
-
Euthanize mice and collect sections of the small and large intestine.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine for signs of intestinal damage, such as villous atrophy, crypt hypoplasia, and inflammatory cell infiltration.[8][17]
-
Protocol 2: In Vitro Gastrointestinal Toxicity Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS and non-essential amino acids).
-
Seeding on Permeable Supports: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format) at a high density.
-
Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
TEER Measurement (Baseline):
-
Treatment:
-
Add different concentrations of this compound to the apical side of the Transwell® inserts.
-
Include a vehicle control group.
-
-
TEER Measurement (Post-Treatment): Measure TEER at various time points after treatment (e.g., 2, 4, 8, 24 hours) to assess changes in intestinal barrier integrity.[14]
-
Data Analysis: Calculate the percent decrease in TEER compared to the baseline and the vehicle control. A significant drop in TEER indicates potential gastrointestinal toxicity.
Visualizations
Caption: this compound inhibits the HSP90 chaperone cycle.
Caption: Workflow for assessing chemotherapy-induced diarrhea.
Caption: Workflow for in vitro GI toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib and this compound Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Dose Hsp90 Inhibitor Selectively Radiosensitizes HNSCC and Pancreatic Xenografts [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 8. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome acquired resistance to Onalespib Lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Onalespib Lactate.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound, and other HSP90 inhibitors, can arise from several mechanisms:
-
Upregulation of Heat Shock Proteins: A primary resistance mechanism is the induction of the heat shock response, leading to the overexpression of chaperones like HSP70 and HSP27. These proteins can compensate for HSP90 inhibition and protect client proteins from degradation.
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependency on HSP90-client proteins by activating alternative survival pathways. Commonly observed reactivated pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in HSP90 or Client Proteins: Although less common, mutations in HSP90 that prevent drug binding or alterations in client proteins that reduce their dependency on HSP90 can also contribute to resistance.
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A combination of molecular and cellular assays can help elucidate the resistance mechanism in your specific cell line. We recommend the following experimental workflow:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line using a cell viability assay (e.g., MTT assay).
-
Analyze Protein Expression: Use Western blotting to assess the expression levels of key proteins, including HSP70, HSP27, and key components of the PI3K/AKT (p-AKT, AKT) and MAPK/ERK (p-ERK, ERK) pathways.
-
Investigate Drug Efflux: Measure the expression of common ABC transporters (e.g., ABCB1) using quantitative real-time PCR (qRT-PCR).
-
Functional Validation: Utilize techniques like siRNA-mediated gene knockdown to confirm the role of specific proteins (e.g., HSP70, ABCB1) in conferring resistance.
Q3: What are the recommended strategies to overcome acquired resistance to this compound?
A3: The most effective strategy to overcome resistance is typically combination therapy. By targeting the resistance mechanism or a parallel survival pathway, you can often restore sensitivity to this compound. Promising combination strategies include:
-
Inhibitors of the Heat Shock Response: Combining this compound with inhibitors of HSP70 or transcription factors that regulate the heat shock response can counteract this resistance mechanism.
-
Targeting Alternative Signaling Pathways: Co-treatment with inhibitors of the PI3K/AKT/mTOR or MAPK/ERK pathways can block these escape routes.
-
Conventional Chemotherapeutics: Combining this compound with cytotoxic agents like cisplatin has been shown to have synergistic effects.[1][2]
-
CDK Inhibitors: Co-administration with cyclin-dependent kinase (CDK) inhibitors can prevent the upregulation of HSP70.[3][4]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in our cell line.
Possible Cause 1: Upregulation of HSP70
-
Troubleshooting Steps:
-
Assess HSP70 Levels: Perform a Western blot to compare HSP70 protein levels between your resistant and parental (sensitive) cell lines.
-
Functional Knockdown: Use siRNA to specifically knock down HSP70 expression in the resistant cells.
-
Re-evaluate Sensitivity: Perform a cell viability assay to determine if HSP70 knockdown re-sensitizes the cells to this compound.
-
Possible Cause 2: Activation of bypass signaling pathways (PI3K/AKT or MAPK/ERK)
-
Troubleshooting Steps:
-
Analyze Pathway Activation: Use Western blotting to check for increased phosphorylation of key pathway components (p-AKT, p-ERK) in the resistant cells compared to the sensitive parental line.
-
Co-treatment with Pathway Inhibitors: Treat the resistant cells with a combination of this compound and a specific inhibitor for the activated pathway (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like trametinib).
-
Assess Synergy: Determine if the combination treatment results in a synergistic reduction in cell viability.
-
Possible Cause 3: Increased drug efflux
-
Troubleshooting Steps:
-
Measure ABC Transporter Expression: Use qRT-PCR to quantify the mRNA levels of common drug transporters like ABCB1.
-
Inhibit Efflux Pump Activity: Co-treat the resistant cells with this compound and a known inhibitor of the overexpressed transporter (e.g., verapamil for ABCB1).
-
Determine Re-sensitization: Assess if the combination treatment restores sensitivity to this compound.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (nM) | Reference |
| BON | 27 | [5] |
| NCI-H727 | 102 | [5] |
| NCI-H460 | 51 | [5] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination | Cell Line | Effect | Quantitative Data | Reference |
| Onalespib + Cisplatin | SKOV3 | Increased Apoptosis | 45% with combination vs. 9% with cisplatin alone and 31% with onalespib alone | [1] |
| Onalespib + Cisplatin | A2780CIS | Increased Apoptosis | 20% with combination vs. 2% with cisplatin alone and 11% with onalespib alone | [1] |
| Onalespib + AT7519 (CDK inhibitor) | Palate Adenocarcinoma, Sertoli-Leydig tumor | Partial Response | N/A (Clinical Trial) | [3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression
This protocol is for analyzing the expression of HSP70, p-AKT, AKT, p-ERK, and ERK.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions: anti-HSP70 (1:1000)[6], anti-p-AKT (1:1000), anti-AKT (1:1000), anti-p-ERK (1:1000), anti-ERK (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
siRNA-Mediated Gene Knockdown
This protocol is for knocking down the expression of HSP70 or ABCB1.
Materials:
-
Resistant cancer cell line
-
siRNA targeting HSP70 or ABCB1 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
siRNA Sequences:
-
HSP70 (HSPA1A/HSPA1B): A pool of 4 target-specific 19-25 nt siRNAs is recommended.[7]
-
ABCB1: Example sense sequence: 5′-GAGCUUAACACCCGACUUAUU-3′[8]
Procedure:
-
Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
In a sterile tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
Add the siRNA-transfection reagent complex to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 48-72 hours at 37°C.
-
Verify knockdown efficiency by Western blot or qRT-PCR.
-
Perform downstream experiments, such as a cell viability assay with this compound.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: PI3K/AKT signaling pathway and HSP90 interaction.
References
- 1. Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Inhibition of ABCB1 (MDR1) Expression by an siRNA Nanoparticulate Delivery System to Overcome Drug Resistance in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib Lactate Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
Welcome to the technical support center for Onalespib Lactate (AT13387). This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the mechanism of action of this compound?
This compound is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the inhibition of its chaperone function. This results in the proteasomal degradation of HSP90 client proteins, many of which are oncoproteins critical for tumor cell proliferation and survival.[8][12][24][25]
Q2: I'm observing a phenotype that doesn't correlate with the known HSP90 client protein degradation. Could this be an off-target effect?
Yes, it is possible. While Onalespib is a selective HSP90 inhibitor, off-target effects can occur, especially at higher concentrations.[4] To investigate this, consider the following troubleshooting workflow:
Q3: How do I perform a dose-response experiment to differentiate on-target from off-target effects?
The goal is to determine if the concentration of this compound required to induce the unexpected phenotype is significantly different from the concentration required to inhibit HSP90.
-
On-target effect: Measure the degradation of a known sensitive HSP90 client protein (e.g., HER2, AKT, CDK4) by Western blot across a range of Onalespib concentrations.[4][11]
-
Phenotypic effect: Quantify your observed phenotype (e.g., changes in cell morphology, viability in a specific cell line) across the same concentration range.
-
Analysis: Calculate the IC50 for both the on-target and the phenotypic effect. A significant rightward shift in the IC50 for the phenotype compared to client protein degradation suggests a potential off-target effect.
Q4: My phenotype persists even after removing this compound. Does this indicate an off-target effect?
Not necessarily. This compound is known to have a long duration of action.[3][4] Client protein depletion can be observed for up to 72 hours or even longer in some cell lines after the drug has been removed. A washout experiment is crucial to understand the kinetics of your observed phenotype in relation to the on-target effects.
Q5: What are some potential, less characterized off-target effects of HSP90 inhibitors?
While second-generation HSP90 inhibitors like Onalespib are generally more specific than their predecessors, some potential off-target areas to consider include:
-
Kinase Inhibition: Although Onalespib was found to not significantly inhibit a panel of kinases at concentrations below 30 µM, at higher concentrations, off-target kinase inhibition could be a possibility.[4]
-
Cytoskeletal Alterations: Some HSP90 inhibitors have been reported to affect actin dynamics. If you observe changes in cell motility, morphology, or adhesion, this could be an area to investigate.
Q6: What are the best negative controls for my experiments?
The ideal negative control is a structurally similar but biologically inactive analog of this compound. However, a commercially available, validated inactive analog for Onalespib is not readily documented. In its absence, the following are recommended:
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for your drug dilutions.
-
Structurally Dissimilar HSP90 Inhibitor: Use an HSP90 inhibitor from a different chemical class (e.g., a geldanamycin derivative if appropriate for your experimental system) to see if it recapitulates the phenotype. If the phenotype is only observed with Onalespib, it is more likely to be an off-target effect specific to its chemical structure.
Quantitative Data Summary
Table 1: Onalespib (AT13387) Potency in Cellular Assays
| Cell Line | Assay Type | Endpoint | IC50 / GI50 (nM) | Reference |
| A375 (Melanoma) | Proliferation | Cell Viability | 18 | [4] |
| HCT116 (Colon) | Cytotoxicity | Alamar Blue Assay | 48 | [4] |
| PNT2 (Non-tumorigenic Prostate) | Proliferation | Cell Viability | 480 | [4] |
| VCaP (Prostate) | Cell Growth | Sulforhodamine B | 60 | [5] |
| 22Rv1 (Prostate) | Cell Growth | Sulforhodamine B | 100 | [5] |
| LNCaP95 (Prostate) | Cell Growth | Sulforhodamine B | 110 | [5] |
| A431 (Squamous Cell) | Cell Viability | XTT Assay | 17.9 | [23] |
| HCT116 (Colon) | Cell Viability | XTT Assay | 8.7 | [23] |
| LS174T (Colon) | Cell Viability | XTT Assay | 12.3 | [23] |
| H314 (Head and Neck) | Cell Viability | XTT Assay | 3 | [23] |
Table 2: Off-Target Kinase Inhibition Profile of Onalespib
| Kinase Target | Inhibition | Concentration | Reference |
| Panel of Kinases | No significant inhibition | < 30 µM | [4] |
| ABL2 | No binding | Up to tested concentrations | [4] |
Key Experimental Protocols
Protocol 1: Washout Experiment for Long-Acting this compound
This protocol is designed to determine the reversibility of a cellular phenotype after removal of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Reagents for your specific phenotypic assay
-
Reagents for Western blotting
Procedure:
-
Plating: Plate cells at a density that will not lead to over-confluence during the entire time course of the experiment.
-
Treatment: Treat cells with this compound at a concentration known to induce both the on-target effect (e.g., 5x IC50 for client protein degradation) and the phenotype of interest. Include a vehicle control. Incubate for a standard duration (e.g., 24 hours).
-
Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells gently with pre-warmed sterile PBS. Repeat the wash step at least twice to ensure complete removal of the drug.[20]
-
Add fresh, pre-warmed complete medium without the drug.
-
-
Time Course Analysis: At various time points post-washout (e.g., 0, 6, 12, 24, 48, 72 hours), harvest cells for analysis.
-
Analysis:
-
Phenotypic Analysis: Perform your specific assay to quantify the phenotype at each time point.
-
On-Target Analysis: Perform Western blotting for a sensitive HSP90 client protein (e.g., AKT, HER2) and a marker of HSP90 inhibition (e.g., HSP70 induction) at each time point.
-
-
Interpretation: Compare the kinetics of the reversal of the phenotype with the kinetics of the re-accumulation of the HSP90 client protein. If the phenotype reverses with similar kinetics to the on-target effect, it is likely on-target. If the phenotype persists long after the on-target effect has reversed, it may be an off-target or a downstream, irreversible consequence of the on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound is physically engaging with HSP90 in your cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Treat a sufficient number of cells with this compound (e.g., 10x IC50 for client protein degradation) and a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.
-
Western Blotting: Analyze the soluble fraction for the levels of HSP90.
-
Interpretation: In the vehicle-treated samples, the amount of soluble HSP90 will decrease as the temperature increases. In the Onalespib-treated samples, HSP90 should be stabilized, resulting in more soluble protein at higher temperatures compared to the control. This "thermal shift" confirms target engagement.
Protocol 3: Immunoprecipitation of HSP90 and Client Proteins
This protocol can be used to confirm the disruption of the HSP90-client protein interaction by this compound.
Materials:
-
Cell lysate from treated and untreated cells
-
Anti-HSP90 antibody
-
Anti-client protein antibody
-
Protein A/G magnetic beads or agarose
-
IP Lysis/Wash Buffer
-
Elution Buffer
-
Reagents for Western blotting
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-HSP90 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-HSP90 complexes.
-
-
Washing: Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using an antibody against your client protein of interest.
-
Interpretation: In the vehicle-treated sample, you should detect the client protein in the HSP90 immunoprecipitate. In the Onalespib-treated sample, the amount of co-immunoprecipitated client protein should be significantly reduced, demonstrating the disruption of the interaction.
References
- 1. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Responses and Isoform Compensation Dim the Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity | PLOS One [journals.plos.org]
- 9. bosterbio.com [bosterbio.com]
- 10. S-EPMC7577423 - The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. - OmicsDI [omicsdi.org]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation Procedure [merckmillipore.com]
- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Real Time Measurement of Hyperpolarized Lactate Production and Efflux as a Biomarker of Tumor Aggressiveness in an MR compatible 3D Cell Culture Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and antiproliferative activity of novobiocin analogues as potential hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of Onalespib Lactate to Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onalespib Lactate. Our goal is to address common and specific issues encountered during experiments aimed at improving its delivery to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Onalespib (also known as AT13387) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its lactate salt form is often used in research and clinical studies. HSP90 is a molecular chaperone protein that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[3][4] Onalespib binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[1][4] This disruption of multiple oncogenic signaling pathways simultaneously forms the basis of its anti-cancer activity.[5]
Q2: What are the major challenges in delivering this compound to solid tumors?
Despite its potency, the clinical efficacy of Onalespib and other HSP90 inhibitors has been hampered by several factors. These include dose-limiting toxicities, poor bioavailability, and the development of drug resistance.[4][5] Achieving therapeutic concentrations within the tumor microenvironment without causing systemic toxicity is a primary challenge. Furthermore, the induction of a heat shock response, leading to the upregulation of pro-survival chaperones like HSP70 and HSP27, can counteract the effects of HSP90 inhibition.[4][6]
Q3: What are the solubility characteristics of Onalespib, and how should I prepare stock solutions?
Onalespib is practically insoluble in water.[7] It is soluble in organic solvents such as DMSO and ethanol.[7] For in vitro experiments, stock solutions are typically prepared in DMSO. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[7] For in vivo studies in mice, Onalespib has been formulated in vehicles such as a solution containing 17.5% β-Cyclodextrin or a mix of 2% DMSO and 30% PEG 300 in water.[8] It is recommended to prepare in vivo formulations fresh before each use, as precipitation can occur over time.[7]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. In solvent, stock solutions can be stored at -80°C for up to two years.[9] As with any lactate salt, it is important to protect it from moisture. Blood samples collected for lactate analysis should be kept on ice and processed promptly to prevent changes in lactate concentration.[10][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
In Vitro Assay Troubleshooting
Problem: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Onalespib Precipitation.
-
Solution: Ensure your final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent precipitation. Prepare fresh dilutions from your stock solution for each experiment. Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Different cancer cell lines exhibit varying sensitivity to HSP90 inhibitors.[12] This can be due to differences in the expression levels of HSP90 client proteins or the activation of resistance pathways. It is crucial to characterize the baseline expression of key client proteins (e.g., AKT, EGFR, HER2) in your cell lines.
-
-
Possible Cause 3: Assay Duration.
-
Solution: The cytotoxic effects of Onalespib are mediated by protein degradation, which takes time. Ensure your assay duration is sufficient to observe a significant effect (typically 48-72 hours).
-
Problem: No significant degradation of a specific HSP90 client protein observed on a Western Blot.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Onalespib treatment for your specific cell line and client protein of interest.
-
-
Possible Cause 2: Technical Issues with Western Blotting.
-
Possible Cause 3: Client Protein is Not Dependent on HSP90 in Your Model.
-
Solution: Not all proteins are sensitive to HSP90 inhibition in every context. Confirm the HSP90 dependency of your client protein in your specific cell line by consulting the literature or using positive control cell lines where the dependency is well-established.
-
In Vivo Experiment Troubleshooting
Problem: Onalespib formulation is precipitating upon administration.
-
Possible Cause 1: Improper Formulation.
-
Solution: For intraperitoneal or intravenous injections in mice, Onalespib has been successfully formulated in solutions containing cyclodextrins or a combination of DMSO and PEG 300.[7][8] Ensure you are following a validated protocol for formulation. The use of β-Cyclodextrin can improve the solubility and stability of hydrophobic drugs.[18][19][20][21][22]
-
-
Possible Cause 2: Formulation Instability.
-
Solution: Prepare the formulation fresh before each administration. If you observe precipitation, try gentle warming or sonication to redissolve the compound. However, be cautious not to degrade the compound with excessive heat.
-
Problem: High toxicity and weight loss in mice.
-
Possible Cause 1: Dose is too high.
-
Solution: The maximum tolerated dose (MTD) of Onalespib can vary depending on the dosing schedule and the mouse strain.[2] It is essential to perform a dose-escalation study to determine the MTD in your specific experimental setup. Common toxicities associated with HSP90 inhibitors include diarrhea and fatigue.[23][24][25][26]
-
-
Possible Cause 2: Off-target effects.
-
Solution: While Onalespib is a selective HSP90 inhibitor, off-target effects can occur at high concentrations. Consider reducing the dose or changing the dosing schedule (e.g., from daily to intermittent dosing) to mitigate toxicity.[2]
-
Data Presentation
Table 1: In Vitro Potency of Onalespib in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| A375 | Melanoma | 13-260 |
| 22RV1 | Prostate Cancer | 13-260 |
| T474 | Breast Cancer | 13-260 |
| DU145 | Prostate Cancer | 13-260 |
| LNCaP | Prostate Cancer | 13-260 |
| MCF-7 | Breast Cancer | 13-260 |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not Specified |
| PNT2 (non-tumorigenic) | Prostate Epithelial | 480 |
Data synthesized from available research.[7] The GI50 values represent the concentration causing 50% growth inhibition.
Table 2: In Vivo Dosing Regimens for Onalespib in Mouse Xenograft Models
| Cancer Model | Dosing Regimen | Administration Route | Vehicle |
| 22Rv1 (Prostate Cancer) | 70 mg/kg, twice a week | Intraperitoneal | Cyclodextrin solution |
| NCI-H1975 (NSCLC) | 70 mg/kg, twice a week | Not Specified | Not Specified |
| NCI-H1975 (NSCLC) | 90 mg/kg, once a week | Not Specified | Not Specified |
| HCT116 Xenografts | 5, 10 mg/kg, daily for 3 days | Intraperitoneal | Not Specified |
| A431 Xenografts | 20 mg/kg, daily for 3 days | Intraperitoneal | Not Specified |
Data synthesized from available research.[7][8][27]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a fresh DMSO stock solution in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: For MTT assays, add the solubilization solution and read the absorbance at the appropriate wavelength. For XTT assays, read the absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
-
Sample Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of the proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against your client protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 6.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the client protein signal to the loading control to determine the extent of degradation.
-
Visualizations
Caption: Onalespib inhibits the HSP90 chaperone cycle, leading to client protein degradation and suppression of cancer cell proliferation, survival, and angiogenesis.
Caption: A typical experimental workflow for evaluating a novel this compound nanoparticle formulation.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with this compound.
References
- 1. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives [mdpi.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Temperature and time stability of whole blood lactate: implications for feasibility of pre-hospital measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long term stability of lactate in uncentrifuged sodium fluoride/potassium oxalate blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibioace.com [ibioace.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. youtube.com [youtube.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Gastrointestinal Toxicity of Onalespib Lactate In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the gastrointestinal (GI) toxicities associated with the HSP90 inhibitor, Onalespib Lactate, during in vivo experiments.
Troubleshooting Guide
Proactively monitoring and managing GI toxicity is crucial for maintaining animal welfare and ensuring the integrity of experimental data. The following table summarizes common issues, potential causes, and recommended actions.
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea (mild to moderate) | Onalespib-induced disruption of intestinal epithelial cell homeostasis and fluid balance. | - Ensure adequate hydration with hydrogel packs or subcutaneous saline injections. - Administer anti-diarrheal agents such as loperamide. - Monitor body weight and stool consistency daily. |
| Severe Diarrhea / Dehydration | High dose of Onalespib or increased individual sensitivity leading to significant fluid and electrolyte loss. | - Immediately discontinue Onalespib administration. - Provide supportive care including subcutaneous or intravenous fluid and electrolyte replacement. - Consider dose reduction for future experiments in that animal model. |
| Weight Loss (>15% of baseline) | Reduced food and water intake due to nausea, mucositis, and diarrhea. | - Provide highly palatable and softened food. - Administer appetite stimulants if necessary. - Monitor for signs of cachexia. If weight loss persists, consider euthanasia as a humane endpoint. |
| Intestinal Mucositis (histological evidence) | Onalespib-induced apoptosis of crypt cells and inflammatory cell infiltration. | - For future studies, consider co-administration of agents that protect the intestinal mucosa, such as probiotics or agents that promote epithelial repair. - In severe cases, dose reduction or a less frequent dosing schedule may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with this compound in vivo?
A1: Based on clinical trial data, the most frequently reported gastrointestinal adverse events include diarrhea, nausea, vomiting, and oral mucositis.[1][2] In preclinical animal models, researchers should primarily monitor for diarrhea, weight loss, and signs of poor appetite.
Q2: What is the proposed mechanism of Onalespib-induced gastrointestinal toxicity?
A2: Onalespib is a potent inhibitor of Heat Shock Protein 90 (HSP90).[3] HSP90 is crucial for the stability and function of numerous client proteins, including key signaling molecules like AKT and ERK, which are vital for the survival and proliferation of intestinal epithelial cells.[4][5] By inhibiting HSP90, Onalespib can lead to the degradation of these client proteins, resulting in increased apoptosis of intestinal crypt cells, compromised mucosal barrier function, and an inflammatory response, ultimately manifesting as diarrhea and mucositis.
Q3: At what dose levels of this compound should I expect to see gastrointestinal side effects?
A3: Dose-limiting gastrointestinal toxicities, particularly diarrhea, have been observed in clinical trials at higher dose levels.[6] The specific dose that induces GI toxicity in your in vivo model will depend on the animal species, strain, and dosing regimen. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup and to identify the dose range that balances anti-tumor efficacy with manageable side effects.
Q4: Are there any supportive care measures I can implement to mitigate Onalespib-induced diarrhea?
A4: Yes, supportive care is critical. This includes ensuring adequate hydration through readily accessible water sources or supplemental fluids. Anti-diarrheal medications, such as loperamide, can be effective.[7] Dietary modifications, like providing softened, highly palatable food, can also help maintain nutritional intake.
Q5: Can I co-administer other drugs to prevent or treat Onalespib-induced mucositis?
A5: While specific data on co-therapies for Onalespib-induced mucositis is limited, strategies used for chemotherapy-induced mucositis may be applicable. Probiotics have shown some promise in preclinical models of chemotherapy-induced intestinal mucositis by modulating the gut microbiota and reducing inflammation.[3] However, the use of any co-administered drug should be carefully considered for its potential to interfere with the primary experimental outcomes.
Experimental Protocols
Protocol 1: Assessment of In Vivo Gastrointestinal Toxicity
Objective: To monitor and quantify the gastrointestinal toxicity of this compound in a murine model.
Materials:
-
This compound
-
Vehicle control
-
Animal balance
-
Stool consistency scoring chart (see below)
-
Calipers (for tumor measurement, if applicable)
-
Standard animal housing and husbandry supplies
Procedure:
-
Acclimate animals for at least one week before the start of the experiment.
-
Record baseline body weight and general health status of each animal.
-
Administer this compound or vehicle control according to the planned dosing schedule.
-
Monitor animals daily for:
-
Body Weight: Record daily. A weight loss of >15% is often considered a humane endpoint.
-
Stool Consistency: Score daily using a standardized scale:
-
0 = Normal, well-formed pellets
-
1 = Soft, but formed pellets
-
2 = Pasty, semi-formed stool
-
3 = Liquid stool, diarrhea
-
-
General Appearance: Note any signs of distress, such as ruffled fur, hunched posture, or lethargy.
-
-
At the end of the study, or if humane endpoints are reached, euthanize animals and collect gastrointestinal tissues for histological analysis.
-
For histological analysis, fix sections of the small and large intestine in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for signs of mucositis, including villus shortening, crypt loss, and inflammatory cell infiltration.
Protocol 2: Loperamide Intervention for Onalespib-Induced Diarrhea
Objective: To evaluate the efficacy of loperamide in managing this compound-induced diarrhea.
Materials:
-
This compound
-
Loperamide solution (e.g., 0.2 mg/mL in drinking water or for oral gavage)
-
Vehicle control
-
Materials from Protocol 1
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Initiate loperamide treatment upon the onset of diarrhea (stool score ≥ 2) or prophylactically at the start of Onalespib treatment.
-
Administer loperamide via the drinking water or by oral gavage at a pre-determined dose (a typical starting dose in mice is 1-5 mg/kg).
-
Continue daily monitoring as described in Protocol 1.
-
Compare the severity and duration of diarrhea and the degree of weight loss between animals receiving Onalespib alone and those receiving Onalespib with loperamide.
Visualizations
Caption: Proposed signaling pathway for Onalespib-induced gastrointestinal toxicity.
References
- 1. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
- 4. Heat shock protein 90β inhibits apoptosis of intestinal epithelial cells induced by hypoxia through stabilizing phosphorylated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erk and MAPK signaling is essential for intestinal development through Wnt pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
Avoiding degradation of Onalespib Lactate in long-term storage
This technical support center provides guidance on the long-term storage and handling of Onalespib Lactate to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment. Under these conditions, the compound is expected to be stable for up to three years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] When stored properly, these solutions are stable for up to one year. For short-term use (up to one month), stock solutions can be stored at -20°C.[1]
Q3: Can I store diluted, ready-to-use solutions of this compound?
A3: It is highly recommended to prepare fresh working solutions for your experiments on the day of use.[2] The stability of highly diluted aqueous solutions of this compound over extended periods has not been extensively studied and may be susceptible to degradation.
Q4: I observed a slight color change in my solid this compound powder. Is it still usable?
A4: A color change in the solid powder could be an indication of degradation, possibly due to oxidation or exposure to light. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use. If significant degradation is detected, the use of a fresh batch is advised.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation in a solution of this compound can occur for several reasons, including exceeding the solubility limit of the solvent, temperature fluctuations, or degradation. Gentle warming and sonication may help to redissolve the compound. However, if the issue persists, it could indicate the formation of insoluble degradation products. In such cases, the solution should be discarded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Compare the chromatogram with a reference standard. If new peaks are present, consider performing forced degradation studies to identify potential degradation products. Ensure proper storage conditions are maintained. |
| Contamination of the sample or solvent. | Use fresh, high-purity solvents and clean laboratory ware. Prepare a fresh solution from a new aliquot of the compound. | |
| Loss of biological activity in experiments | Degradation of this compound leading to a lower effective concentration. | Verify the purity of the compound using an analytical method like HPLC. Prepare fresh solutions from a properly stored stock. |
| Improper experimental setup or cell line issues. | Review experimental protocols and ensure all other reagents and cell lines are performing as expected. | |
| Inconsistent results between experiments | Use of different batches of this compound with varying purity. | Qualify each new batch of the compound by analytical methods to ensure consistency. |
| Instability of working solutions. | Always prepare fresh working solutions immediately before each experiment. |
Data on Storage Conditions
| Form | Storage Temperature | Duration | Expected Stability |
| Solid Powder | -20°C | Up to 3 years | Stable |
| 0 - 4°C | Days to weeks | Short-term stability | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Stable |
| -20°C | Up to 1 month | Stable | |
| Working Solution (in aqueous buffer) | Room Temperature | < 24 hours | Prepare fresh for immediate use |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to separate Onalespib from its potential degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A suggested gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 280 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main Onalespib peak and any additional peaks that may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the solution to direct sunlight or a photostability chamber for a defined period.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze them using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
References
Validation & Comparative
Onalespib Lactate and PARP Inhibitors: A Synergistic Combination Targeting DNA Repair Pathways in Cancer
The combination of Onalespib Lactate, a second-generation HSP90 inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors is emerging as a promising therapeutic strategy, particularly for cancers that have developed resistance to PARP inhibitors. Preclinical and early-phase clinical studies have demonstrated that Onalespib can re-sensitize cancer cells to PARP inhibition by disrupting key DNA repair pathways, leading to a synergistic anti-tumor effect.
Onalespib (also known as AT13387) is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. PARP inhibitors, such as olaparib, are a class of drugs that exploit deficiencies in the DNA damage response (DDR), particularly in tumors with mutations in genes like BRCA1 and BRCA2.
The primary mechanism underpinning the synergy between Onalespib and PARP inhibitors lies in Onalespib's ability to degrade key proteins involved in the homologous recombination repair (HRR) pathway.[1] By inhibiting HSP90, Onalespib leads to the destabilization and subsequent degradation of HRR proteins like BRCA1 and RAD51. This effectively creates a "BRCAness" phenotype in cancer cells that were previously proficient in HRR, rendering them susceptible to the synthetic lethality induced by PARP inhibitors.
Preclinical Evidence of Synergy: Ovarian Cancer Models
A key preclinical study investigated the combination of Onalespib (AT13387) and the PARP inhibitor olaparib in patient-derived xenograft (PDX) models of high-grade serous ovarian cancer (HGSOC), including models with acquired resistance to PARP inhibitors. The combination therapy demonstrated significant tumor growth inhibition across various HGSOC models.
Experimental Protocol: In Vivo PDX Model Study
-
Animal Models: Immunocompromised mice bearing luciferized patient-derived xenografts of high-grade serous ovarian cancer.
-
Treatment Groups:
-
Vehicle control
-
Olaparib (100 mg/kg, administered orally, daily)
-
Onalespib (AT13387) (45 mg/kg, administered intraperitoneally, twice a week)
-
Olaparib + Onalespib (AT13387) combination
-
-
Tumor Burden Assessment: Tumor growth was monitored by non-invasive bioluminescent imaging.
-
Duration: Treatment was administered for 3 weeks.
Quantitative Analysis of Tumor Growth Inhibition
| PDX Model | Molecular Characteristics | Treatment Group | Observed Anti-Tumor Activity |
| DF101 | BRCA1-mutated, PARPi-resistant | Olaparib + Onalespib | Significant tumor growth inhibition |
| DF59 | BRCA1-mutated, PARPi-resistant | Olaparib + Onalespib | Significant tumor growth inhibition |
| DF83 | BRCA1/2 wild-type, PARPi and platinum-sensitive, HRR-deficient | Olaparib + Onalespib | Significant tumor growth inhibition |
| DF149 | BRCA1/2 wild-type, PARPi-resistant, HRR-proficient | Olaparib + Onalespib | Significant tumor growth inhibition |
| DF09 | BRCA1/2 wild-type, PARPi-resistant, HRR-proficient | Olaparib + Onalespib | Significant tumor growth inhibition |
| DF106 | BRCA1/2 wild-type, PARPi-resistant, HRR-proficient | Olaparib + Onalespib | Significant tumor growth inhibition |
Data extracted from figures in Konstantinopoulos et al., 2021.
Phase 1 Clinical Trial of Onalespib and Olaparib
Building on the promising preclinical data, a Phase 1 clinical trial (NCT02898207) was conducted to evaluate the safety, tolerability, and preliminary efficacy of the Onalespib and olaparib combination in patients with advanced solid tumors.
Experimental Protocol: Phase 1 Clinical Trial
-
Study Design: A standard 3+3 dose-escalation design.
-
Patient Population: Patients with advanced solid tumors.
-
Treatment Regimen: Olaparib was administered orally twice daily, and Onalespib was administered intravenously on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To assess safety, pharmacokinetics, and preliminary anti-tumor activity.
Dose Escalation and Patient Characteristics
| Dose Level | Olaparib Dose (PO, BID) | Onalespib Dose (IV) | Number of Patients |
| 0 | 200 mg | 20 mg/m² | 3 |
| 1 | 200 mg | 40 mg/m² | 3 |
| 2 | 300 mg | 40 mg/m² | 3 |
| 2a | 200 mg | 80 mg/m² | 6 |
| 3 | 300 mg | 80 mg/m² | 6 |
| 4 | 300 mg | 120 mg/m² | 7 |
BID: twice daily; PO: orally; IV: intravenously.
Clinical Efficacy and Safety
While no objective responses were observed in the Phase 1 trial, a notable finding was that 7 out of 22 (32%) evaluable patients achieved disease stabilization for 24 weeks or longer.[1] This included patients with BRCA-mutated ovarian cancers who had acquired resistance to PARP inhibitors, as well as patients with tumors harboring alterations in the RB pathway.
The combination of Onalespib and olaparib was found to be feasible, with a manageable safety profile. The most common treatment-related adverse events were diarrhea, nausea, and anemia, which were mostly grade 1 or 2.
Conclusion
The combination of this compound and PARP inhibitors demonstrates a strong synergistic potential, supported by both preclinical and early clinical evidence. By targeting HSP90, Onalespib can effectively disrupt the homologous recombination repair pathway, thereby inducing a state of "BRCAness" and re-sensitizing tumors to PARP inhibition. This strategy holds particular promise for overcoming acquired resistance to PARP inhibitors, a significant clinical challenge. Further clinical investigation is warranted to fully elucidate the efficacy of this combination in various cancer types and patient populations.
References
Onalespib Lactate: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Onalespib Lactate (also known as AT13387), a potent second-generation Hsp90 inhibitor, reveals its significant and varied impact on the proliferation and survival of a broad spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its efficacy, supported by experimental data, to aid in the evaluation of its therapeutic potential.
This compound functions by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By disrupting the Hsp90 chaperone cycle, Onalespib promotes the degradation of these client proteins, leading to the simultaneous blockade of multiple signaling pathways that are essential for tumor cell growth and survival.[1][3]
Comparative Proliferation Inhibition
Onalespib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with GI50 values (the concentration causing 50% growth inhibition) typically in the low nanomolar range.[4][5] The tables below summarize the reported IC50 (concentration causing 50% inhibition of a specific biological function) and GI50 values for this compound in various cancer cell lines, highlighting the differential sensitivity among cancer types.
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| A375 | Melanoma | 18 | [4][5] |
| HCT116 | Colorectal Cancer | 48 | [4] |
| A549 | Lung Cancer | 50, 440 | [6] |
| A431 | Skin Cancer | 17.9 | [7] |
| LS174T | Colon Cancer | 12.3 | [7] |
| H314 | 3 | [7] | |
| BON | Neuroendocrine Tumor | 27 | |
| NCI-H727 | Neuroendocrine Tumor | 102 | |
| NCI-H460 | Neuroendocrine Tumor | 51 | |
| 22Rv1 | Prostate Cancer | Not specified | [5] |
| VCaP | Prostate Cancer | Not specified | [5] |
| LNCaP95 | Prostate Cancer | Not specified | [5] |
| LN229 | Glioblastoma | Not specified | [8] |
| U251 | Glioblastoma | Not specified | [8] |
| A172 | Glioblastoma | Not specified | [8] |
Note: IC50 and GI50 values can vary between studies due to different experimental conditions.
Impact on Apoptosis and Cell Cycle
Onalespib has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. In glioma cell lines (LN229, U251, and A172), treatment with Onalespib led to a dose-dependent increase in caspase-3 and caspase-7 activity, key executioners of apoptosis, and a significant increase in the percentage of Annexin V-positive cells, an early marker of apoptosis.[8] Furthermore, in prostate cancer cell lines, Onalespib treatment resulted in cell cycle arrest.[5]
Mechanism of Action: Signaling Pathway Disruption
Onalespib's anti-cancer effects are mediated through the inhibition of Hsp90, leading to the degradation of its client proteins. This disrupts key signaling pathways involved in cancer cell proliferation, survival, and migration.[6][9]
References
- 1. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onalespib - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Client Protein Degradation: Onalespib vs. Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Onalespib's Efficacy in Degrading Key Oncogenic Proteins Compared to Other Heat Shock Protein 90 (HSP90) Inhibitors.
Heat Shock Protein 90 (HSP90) has emerged as a critical target in cancer therapy due to its role in stabilizing a multitude of proteins, known as client proteins, that are essential for tumor growth, proliferation, and survival. Inhibition of HSP90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, offering a promising strategy for treating various malignancies. Onalespib (AT13387) is a potent, second-generation, non-ansamycin HSP90 inhibitor that has demonstrated significant anti-tumor activity. This guide provides a comparative evaluation of Onalespib's effectiveness in promoting client protein degradation against other notable HSP90 inhibitors, including Ganetespib and Luminespib, supported by available experimental data.
Mechanism of Action: The HSP90 Chaperone Cycle and Inhibition
HSP90 functions as a molecular chaperone, assisting in the proper folding, stability, and activation of its client proteins. This process is dependent on the binding and hydrolysis of ATP. HSP90 inhibitors, including Onalespib, Ganetespib, and Luminespib, competitively bind to the N-terminal ATP-binding pocket of HSP90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins by the proteasome. The depletion of these oncogenic proteins simultaneously disrupts multiple signaling pathways crucial for cancer cell survival.
Comparative Efficacy in Client Protein Degradation
While direct head-to-head studies providing quantitative comparisons of client protein degradation across Onalespib, Ganetespib, and Luminespib are limited, data from various independent studies allow for a compiled analysis of their effects on key oncoproteins.
Onalespib
Onalespib has been shown to effectively induce the degradation of a range of HSP90 client proteins involved in critical cancer signaling pathways.
Table 1: Client Protein Degradation Profile of Onalespib
| Client Protein | Cancer Type/Cell Line | Observations | Citation(s) |
| EGFR (wild-type and mutant) | Non-Small Cell Lung Cancer (NSCLC), Glioblastoma | Potent depletion of both wild-type and mutant forms. | [1] |
| AKT | Various solid tumors | Significant reduction in total and phosphorylated AKT levels. | [1] |
| HER-2 (ERBB2) | Breast Cancer, NSCLC | Downregulation of HER-2 expression. | [1] |
| Androgen Receptor (AR-FL) | Prostate Cancer | Induces degradation of the full-length androgen receptor. | |
| CRAF (RAF1) | Prostate Cancer | Time-dependent depletion observed. | |
| Glucocorticoid Receptor (GR) | Prostate Cancer | Degraded upon HSP90 inhibition. |
Ganetespib
Ganetespib has demonstrated potent and sustained degradation of multiple client proteins, often at low nanomolar concentrations. Several studies have highlighted its superior potency compared to the first-generation inhibitor 17-AAG.[2][3]
Table 2: Client Protein Degradation Profile of Ganetespib
| Client Protein | Cancer Type/Cell Line | Quantitative Data (Concentration, Time) | Citation(s) |
| HER2 | Breast Cancer (BT-474) | Complete degradation at 250 nM after 6 hours. | [4] |
| EGFR | NSCLC (NCI-H1975) | Degraded at 40 nM. | [2] |
| Progesterone Receptor (PR) | Breast Cancer (T47D) | Complete destabilization at 250 nM within 6 hours. | [4] |
| Estrogen Receptor (ER) | Breast Cancer (T47D) | Maximal reduction at 250 nM within 6 hours. | [4] |
| AKT | Prostate Cancer (LNCaP) | Measurable reduction at 100 nM after 18 hours. | [3] |
| Androgen Receptor (AR) | Prostate Cancer (LNCaP) | Measurable reduction at 100 nM within 3 hours. | [3] |
| IGF-IR | NSCLC (NCI-H1975) | Complete depletion at 120 nM. | [2] |
| CDK1 | Hepatoblastoma | Downregulated at 10 and 50 nM. | [5] |
Luminespib
Luminespib (NVP-AUY922) is a third-generation HSP90 inhibitor with high binding affinity. It effectively downregulates and destabilizes several key client proteins.
Table 3: Client Protein Degradation Profile of Luminespib
| Client Protein | Cancer Type/Cell Line | Observations | Citation(s) |
| IGF-1Rβ | Various | Effective downregulation and destabilization. | [6] |
| VEGFR1, 2, 3 | Gastric Cancer | Decreased expression observed. | [6] |
| PDGFRɑ | Gastric Cancer | Decreased expression observed. | [6] |
| Akt and phospho-Akt | Gastric Cancer | Reduction in both total and phosphorylated forms. | [6] |
| HER-2 | Gastric Cancer (NCI-N87) | Decreased expression upon treatment. | [6] |
Note on Comparative Data: The quantitative data presented in the tables are compiled from different studies, which may have used varying cell lines, experimental conditions, and methodologies. Therefore, a direct comparison of potency based solely on these values should be made with caution. The IC50 values for cell viability can provide a broader indication of the inhibitors' potency (Table 4).
Table 4: Comparative IC50 Values for Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Onalespib | HCT116 | Colorectal Carcinoma | Not specified, but effective | [7] |
| A431 | Epidermoid Carcinoma | Not specified, but effective | [7] | |
| Ganetespib | MCF-7 | Breast Cancer | 25 | [4] |
| T47D | Breast Cancer | 15 | [4] | |
| BT-474 | Breast Cancer | 13 | [4] | |
| LNCaP | Prostate Cancer | 8 | [3] | |
| DU145 | Prostate Cancer | 12 | [3] | |
| Luminespib | Various human cancer cell lines | Various | Average GI50 of 9 nM | [6] |
| Gastric cancer cell lines | Gastric Cancer | 2 to 40 nM | [6] |
Experimental Protocols
Accurate assessment of client protein degradation is crucial for evaluating the efficacy of HSP90 inhibitors. The following are detailed methodologies for two common techniques used in these studies: Western Blotting and Reverse Phase Protein Array (RPPA).
Western Blotting for Client Protein Quantification
This protocol outlines the steps for preparing cell lysates and performing Western blot analysis to quantify changes in client protein levels following treatment with HSP90 inhibitors.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of Onalespib, Ganetespib, Luminespib, or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24, 48 hours).
2. Cell Lysate Preparation: [8]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE: [9]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: [9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking: [10]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation: [10]
-
Incubate the membrane with a primary antibody specific for the client protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
8. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatments.
Reverse Phase Protein Array (RPPA) for High-Throughput Analysis
RPPA is a sensitive, high-throughput technique for quantifying the expression of multiple proteins in a large number of samples simultaneously.
1. Lysate Preparation: [11][12]
-
Prepare cell lysates as described in the Western Blotting protocol. Ensure high-quality lysates with minimal degradation.
2. Serial Dilution:
-
Create a serial dilution of each lysate (e.g., five 2-fold dilutions) to ensure that the signal intensity falls within the linear range of detection.
-
Using a robotic arrayer, print the diluted lysates onto nitrocellulose-coated glass slides. Each lysate is typically printed in triplicate to ensure reproducibility.
4. Antibody Incubation and Signal Detection: [13][15]
-
Each array (slide) is incubated with a single primary antibody specific for a target protein.
-
Following primary antibody incubation, a labeled secondary antibody and signal amplification system are used to generate a detectable signal (fluorescent, colorimetric, or chemiluminescent).
5. Data Acquisition and Analysis: [12][13]
-
The arrays are scanned to capture the signal intensity of each spot.
-
Specialized software is used to quantify the spot intensities. The data is then normalized to the total protein concentration of each lysate to account for any loading variations. The resulting values provide a relative quantification of the target protein across all samples.
Conclusion
Onalespib, Ganetespib, and Luminespib are all potent inhibitors of HSP90 that induce the degradation of a wide array of oncogenic client proteins. While direct comparative studies are limited, the available data suggests that all three compounds effectively target key drivers of cancer progression across various tumor types. Ganetespib has shown particularly high potency in several studies. The choice of an HSP90 inhibitor for a specific research or clinical application will likely depend on the specific cancer type, the key client protein drivers, and the desired pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the differential effects of these promising anti-cancer agents.
References
- 1. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 14. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 15. Reverse phase protein lysate microarray - Wikipedia [en.wikipedia.org]
Validating HSP70 Induction as a Key Driver of Onalespib Lactate Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Onalespib Lactate's performance and the pivotal role of Heat Shock Protein 70 (HSP70) induction in conferring resistance to this potent HSP90 inhibitor. We present experimental data, detailed methodologies, and signaling pathway visualizations to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and the HSP90/HSP70 Axis
This compound (AT13387) is a second-generation, non-ansamycin small molecule that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] By inhibiting HSP90, Onalespib leads to the degradation of these client proteins, making it an attractive therapeutic strategy for various cancers.[4][5]
However, a significant challenge in the clinical application of HSP90 inhibitors is the development of drug resistance. A primary mechanism of this resistance is the induction of a heat shock response, leading to the upregulation of other heat shock proteins, most notably HSP70.[2][3] HSP70 is a potent anti-apoptotic protein that can protect cancer cells from a wide range of cellular stresses, including the effects of chemotherapy.[6] This guide explores the experimental validation of HSP70 induction as a key resistance mechanism to this compound and evaluates strategies to overcome this challenge.
This compound Performance and HSP70 Induction: Experimental Data
The efficacy of this compound varies across different cancer cell lines, with IC50 values typically in the low nanomolar range.[7][8] A consistent observation upon treatment with Onalespib and other HSP90 inhibitors is the compensatory upregulation of HSP70, which is considered a biomarker of HSP90 inhibition.[1][9]
Table 1: this compound IC50 Values and HSP70 Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | Onalespib IC50 (nM) | HSP70 Expression Change upon Onalespib Treatment | Reference |
| A431 | Squamous Cell Carcinoma | 17.9 | Increased | [7] |
| HCT116 | Colon Carcinoma | 8.7 | Increased by 63 ± 3% to 76 ± 4% | [7][9] |
| LS174T | Colon Carcinoma | 12.3 | Not specified | [7] |
| H314 | Head and Neck Squamous Cell Carcinoma | 3 | Not specified | [7] |
| BON | Neuroendocrine Tumor | 27 | Not specified | [8] |
| NCI-H727 | Neuroendocrine Tumor | 102 | Not specified | [8] |
| NCI-H460 | Neuroendocrine Tumor | 51 | Not specified | [8] |
| A375 | Melanoma | 18 | Not specified | [4] |
Note: The data presented are from different studies and experimental conditions may vary. A direct comparison of a sensitive parental cell line with a derived Onalespib-resistant cell line is not yet available in the published literature. The increased HSP70 expression upon treatment supports its potential role in resistance.
Overcoming Onalespib Resistance: Combination Therapy with HSP70 Inhibitors
A promising strategy to counteract HSP70-mediated resistance is the co-administration of an HSP70 inhibitor with Onalespib. This combination is hypothesized to synergistically enhance anti-cancer effects by simultaneously blocking the primary target (HSP90) and the key resistance mechanism (HSP70 induction).
Table 2: Efficacy of HSP90 and HSP70 Inhibitor Combination Therapy
| Cancer Cell Line | HSP90 Inhibitor | HSP70 Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Effect | Reference |
| HCT116 | 17-AAG | VER-155008 | 17-AAG: ~150 nM; VER-155008: 5.3 µM | Not specified | Synergistic cytotoxicity and enhanced Akt degradation | [10][11] |
| PC-3 | Not specified | VER-155008 | VER-155008: Not specified | Not specified | Antiproliferative effects and apoptosis | [12] |
| LNCaP | Not specified | VER-155008 | VER-155008: Not specified | Not specified | More pronounced apoptosis compared to PC-3 | [12] |
| HNE1 | 17-DMAG | Quercetin | Not specified | Not specified | Synergistically sensitizes to hyperthermia | [13] |
Note: Data for the direct combination of Onalespib with an HSP70 inhibitor is limited. The data presented here with other HSP90 inhibitors strongly suggests a similar synergistic effect would be observed with Onalespib.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Western blot detection of heat shock proteins 70 (HSP70) [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Onalespib Lactate
For Immediate Implementation: This document provides crucial safety and operational protocols for the handling and disposal of Onalespib Lactate, a potent heat shock protein 90 (Hsp90) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks of exposure.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1] Due to its potency and the absence of established occupational exposure limits (OELs), a control banding approach is recommended. This involves implementing a stringent set of control measures, including the mandatory use of appropriate Personal Protective Equipment (PPE), to minimize exposure to the lowest reasonably achievable levels.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for various laboratory activities involving this compound. These recommendations are based on information from safety data sheets and best practices for handling potent pharmaceutical compounds.[1][2][3]
| Laboratory Activity | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-resistant gown with back closure- Double-gloving with chemotherapy-rated gloves (ASTM D6978)[4]- Tightly fitting safety goggles with side-shields- N95 respirator or higher (e.g., PAPR) |
| Reconstitution and Dilution (Liquid Form) | - Disposable, fluid-resistant gown with back closure- Double-gloving with chemotherapy-rated gloves (ASTM D6978)[4]- Tightly fitting safety goggles and a face shield- Work within a certified chemical fume hood or biological safety cabinet |
| In Vitro / In Vivo Administration | - Disposable, fluid-resistant gown with back closure- Double-gloving with chemotherapy-rated gloves (ASTM D6978)[4]- Tightly fitting safety goggles- As appropriate for the specific procedure to avoid splashes and aerosols |
| Waste Disposal | - Disposable, fluid-resistant gown with back closure- Double-gloving with chemotherapy-rated gloves (ASTM D6978)[4]- Tightly fitting safety goggles and a face shield- N95 respirator if handling powdered waste |
Operational Plan: Donning and Doffing of PPE
Strict adherence to the correct sequence of donning and doffing PPE is critical to prevent cross-contamination and exposure. The following procedures should be posted in the laboratory and followed meticulously.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it is fully closed at the back.
-
Respirator (if required): Perform a fit check for the N95 respirator or ensure the proper functioning of the Powered Air-Purifying Respirator (PAPR).
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves, extending the cuffs over the sleeves of the gown.
Doffing Procedure:
-
Gloves (Outer Pair): Remove the outer pair of gloves by grasping the outside of the cuff and peeling it off, turning the glove inside out. Dispose of in a designated hazardous waste container.
-
Gown: Untie the gown and peel it away from the body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination or disposal.
-
Respirator (if used): Remove the respirator without touching the front. Dispose of the N95 respirator or decontaminate the reusable respirator according to the manufacturer's instructions.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair and dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Experimental Workflow for Safe Handling
To provide a clear visual guide for the procedural steps involved in safely handling this compound, the following workflow diagram illustrates the critical control points from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
